Product packaging for Cefoselis hydrochloride(Cat. No.:)

Cefoselis hydrochloride

Cat. No.: B10799927
M. Wt: 559.0 g/mol
InChI Key: NRCXQSKOHNLPOW-ZQCAECPKSA-N
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Description

Cefoselis hydrochloride is a useful research compound. Its molecular formula is C19H23ClN8O6S2 and its molecular weight is 559.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H23ClN8O6S2 B10799927 Cefoselis hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H23ClN8O6S2

Molecular Weight

559.0 g/mol

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[2-(2-hydroxyethyl)-3-iminopyrazol-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C19H22N8O6S2.ClH/c1-33-24-12(10-8-35-19(21)22-10)15(29)23-13-16(30)27-14(18(31)32)9(7-34-17(13)27)6-25-3-2-11(20)26(25)4-5-28;/h2-3,8,13,17,20,28H,4-7H2,1H3,(H2,21,22)(H,23,29)(H,31,32);1H/b20-11?,24-12-;/t13-,17-;/m1./s1

InChI Key

NRCXQSKOHNLPOW-ZQCAECPKSA-N

Isomeric SMILES

CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CN4C=CC(=N)N4CCO)C(=O)O.Cl

Canonical SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CN4C=CC(=N)N4CCO)C(=O)O.Cl

Origin of Product

United States

Foundational & Exploratory

Cefoselis Hydrochloride: A Technical Guide to its Antibacterial Spectrum of Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefoselis is a fourth-generation parenteral cephalosporin antibiotic with a broad spectrum of activity against a wide range of bacterial pathogens.[1][2] Like other β-lactam antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to essential penicillin-binding proteins (PBPs).[3] This disruption of the peptidoglycan layer synthesis leads to cell lysis and bacterial death.[3] Cefoselis is noted for its stability against hydrolysis by many common β-lactamases and its ability to penetrate the bacterial cell wall rapidly.[1] This technical guide provides a detailed overview of the in vitro antibacterial spectrum of Cefoselis hydrochloride, supported by quantitative data, experimental methodologies, and a workflow visualization.

Antibacterial Spectrum of Activity

Cefoselis demonstrates potent activity against a variety of Gram-positive and Gram-negative bacteria.[2][4] Its performance is often compared to other fourth-generation cephalosporins like cefepime and cefpirome.[4][5]

Gram-Positive Bacteria

Cefoselis is highly active against methicillin-susceptible staphylococci and most streptococcal species.[4][5] However, its efficacy is significantly reduced against methicillin-resistant staphylococci (MRSA) and enterococci.[2]

Table 1: In Vitro Activity of this compound Against Gram-Positive Bacteria

Bacterial SpeciesNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Susceptibility Rate (%)
Staphylococcus aureus (MSSA)N/AN/AN/AN/A100%[1]
Staphylococcus aureus (MRSA)N/AN/AN/AN/A0% (Resistant)[1]
Methicillin-sensitive CNS¹N/AN/AN/AN/AHigh Activity[2][5]
Methicillin-resistant CNS¹N/AN/AN/AN/APoor Activity[2][5]
Streptococcus pneumoniae (PSSP)²N/AN/AN/AN/APotent Activity[5]
Streptococcus pneumoniae (PISP)³N/AN/AN/AN/ASlightly Lower Activity[5]
Streptococcus pneumoniae (PRSP)⁴N/AN/AN/AN/APoor Activity[2][5]
Beta-hemolytic StreptococcusN/AN/AN/AN/AHigher than Cefepime
Viridans group StreptococcusN/AN/AN/AN/AHigher than Cefepime
Enterococcus faecalisN/AN/AN/AN/APoor Activity[2]
Enterococcus faeciumN/AN/AN/AN/ANo Activity[2][5]

¹Coagulase-Negative Staphylococci ²Penicillin-Susceptible Streptococcus pneumoniae ³Penicillin-Intermediate Streptococcus pneumoniae ⁴Penicillin-Resistant Streptococcus pneumoniae N/A: Data not available in the provided search results.

Gram-Negative Bacteria

Cefoselis exhibits broad activity against Enterobacteriaceae, particularly strains that do not produce extended-spectrum β-lactamases (ESBLs).[5] Its activity against non-fermentative Gram-negative bacilli like Pseudomonas aeruginosa is notable, though resistance can be species-dependent.[4]

Table 2: In Vitro Activity of this compound Against Gram-Negative Bacteria

Bacterial SpeciesNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Susceptibility Rate (%)
Escherichia coli (non-ESBL)N/A0.008 - >256[6]≤0.125 (ECOFF)[6]N/A100%[1]
Klebsiella pneumoniae (non-ESBL)N/A0.008 - >256[6]≤0.125 (ECOFF)[6]N/A94.3%[1]
Proteus mirabilis (non-ESBL)N/A0.008 - >256[6]≤0.125 (ECOFF)[6]N/A97.0%[1]
ESBL-producing E. coli, K. pneumoniae, P. mirabilisN/AN/AN/AN/A< 10%[1]
Enterobacter cloacaeN/A0.008 - >256[6]≤0.25 (ECOFF)[6]N/A56.7 - 83.3%[1]
Pseudomonas aeruginosaN/A0.25 - >256[6]≤32 (ECOFF)[6]N/A73.3%[1]
Acinetobacter baumanniiN/AN/AN/AN/A18.7%[1]
Haemophilus influenzaeN/AN/AN/AN/APotent Activity[2][5]
Moraxella catarrhalisN/AN/AN/AN/APotent Activity[2][5]
Stenotrophomonas maltophiliaN/AN/AN/AN/AResistant[4]

ECOFF: Epidemiological Cut-Off Value, which helps differentiate wild-type (WT) from non-WT pathogens.[6] N/A: Data not available in the provided search results.

Experimental Protocols

The quantitative data summarized above are primarily derived from in vitro susceptibility testing performed according to standardized methodologies.

Method: Broth Microdilution

The minimum inhibitory concentrations (MICs) for Cefoselis are determined using the broth microdilution method, following guidelines established by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][6]

Protocol Outline:

  • Isolate Preparation: Clinical bacterial isolates are cultured to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).

  • Antimicrobial Agent Dilution: this compound is serially diluted in cation-adjusted Mueller-Hinton broth to create a range of concentrations.

  • Inoculation: Standardized bacterial suspensions are inoculated into microtiter plate wells containing the various concentrations of Cefoselis.

  • Incubation: The inoculated plates are incubated under specific atmospheric conditions (e.g., ambient air) at 35°C ± 2°C for 18-24 hours.[7]

  • MIC Determination: The MIC is defined as the lowest concentration of Cefoselis that completely inhibits visible growth of the bacterium.[8]

  • Quality Control: Standard quality control strains, such as Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Staphylococcus aureus ATCC 29213, and Streptococcus pneumoniae ATCC 49619, are tested concurrently to ensure the accuracy and reproducibility of the results.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the in vitro antibacterial spectrum of this compound.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: MIC Assay cluster_analysis Phase 3: Data Analysis isolate Clinical Bacterial Isolate Collection culture Subculture & Purity Check isolate->culture inoculum Standardize Inoculum (e.g., to 0.5 McFarland) culture->inoculum cefoselis Prepare Serial Dilutions of this compound plate Inoculate Microtiter Plate (Broth Microdilution) inoculum->plate cefoselis->plate incubate Incubate at 35°C for 18-24 hours read_mic Visually Read MIC: Lowest concentration with no growth incubate->read_mic qc Validate with QC Strains (e.g., ATCC 25922) read_mic->qc interpret Interpret Results (S, I, R) using CLSI/EUCAST Breakpoints qc->interpret report Compile Data: MIC Range, MIC₅₀, MIC₉₀ interpret->report

Workflow for Determining Cefoselis MIC via Broth Microdilution.

References

In Vitro Activity of Cefoselis Against Gram-Positive Bacteria: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the in vitro activity of Cefoselis, a fourth-generation cephalosporin, against a range of clinically relevant Gram-positive bacteria. The data presented is compiled from peer-reviewed studies and is intended to inform research and development efforts in the field of infectious diseases.

Executive Summary

Cefoselis demonstrates potent in vitro activity against many Gram-positive pathogens, including methicillin-susceptible Staphylococcus aureus (MSSA) and various Streptococcus species.[1][2] Its efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species is limited.[1][2] The primary mechanism of action for Cefoselis, consistent with other β-lactam antibiotics, involves the inhibition of bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs). This guide summarizes the available quantitative susceptibility data, details the experimental methodologies used to generate this data, and provides visual representations of the experimental workflow and the antibiotic's mechanism of action.

Data Presentation: In Vitro Susceptibility of Gram-Positive Bacteria to Cefoselis

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Cefoselis against various Gram-positive bacteria, as determined by the broth microdilution method following Clinical and Laboratory Standards Institute (CLSI) guidelines.[1][2]

Table 1: In Vitro Activity of Cefoselis against Staphylococcus aureus

Bacterial SpeciesNo. of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)Susceptibility Rate (%)
Methicillin-Susceptible S. aureus (MSSA)12712100
Methicillin-Resistant S. aureus (MRSA)125>32>320

Data sourced from a study on clinical isolates in China.

Table 2: In Vitro Activity of Cefoselis against Streptococcus Species

Bacterial SpeciesNo. of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)Susceptibility Rate (%)
Penicillin-Susceptible S. pneumoniae (PSSP)30≤0.060.12100
Penicillin-Intermediate S. pneumoniae (PISP)150.5193.3
Penicillin-Resistant S. pneumoniae (PRSP)152460.0
Beta-hemolytic Streptococcus40≤0.060.12100
Viridans group Streptococcus350.120.597.1

Data sourced from a study on clinical isolates in China.

Table 3: In Vitro Activity of Cefoselis against Enterococcus Species

Bacterial SpeciesNo. of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)Susceptibility Rate (%)
Enterococcus faecalisNot Specified>32>32Not Specified
Enterococcus faeciumNot Specified>32>32Not Specified

General findings indicate poor activity against Enterococcus species.

Experimental Protocols

The in vitro susceptibility data presented in this guide were primarily generated using the broth microdilution method, adhering to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI). This method is a standardized and reproducible technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.

Broth Microdilution Method for MIC Determination

1. Preparation of Bacterial Inoculum:

  • Bacterial isolates are cultured on appropriate agar plates (e.g., Blood Agar for Streptococci, Mueller-Hinton Agar for Staphylococci) for 18-24 hours at 35°C.

  • Several morphologically similar colonies are selected and suspended in a sterile saline or broth solution.

  • The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to an approximate bacterial density of 1.5 x 10⁸ CFU/mL.

  • The standardized suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.

2. Preparation of Microdilution Plates:

  • Cefoselis is serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates to achieve a range of concentrations.

  • A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are included on each plate.

3. Inoculation and Incubation:

  • Each well (except the sterility control) is inoculated with the standardized bacterial suspension.

  • The plates are incubated at 35°C in ambient air for 16-20 hours (20-24 hours for Streptococcus pneumoniae in an atmosphere of 5% CO₂).

4. Interpretation of Results:

  • The MIC is determined as the lowest concentration of Cefoselis that completely inhibits visible bacterial growth.

  • The results are interpreted as susceptible, intermediate, or resistant based on the breakpoints established by the CLSI.

5. Quality Control:

  • Reference strains with known MIC values, such as Staphylococcus aureus ATCC 29213 and Streptococcus pneumoniae ATCC 49619, are tested concurrently to ensure the accuracy and reproducibility of the results.

Mandatory Visualizations

Experimental Workflow for MIC Determination

G cluster_prep Preparation cluster_plate Microdilution Plate Setup cluster_assay Assay cluster_results Results Bacterial_Isolate Bacterial Isolate Agar_Culture Agar Plate Culture (18-24h, 35°C) Bacterial_Isolate->Agar_Culture Suspension Bacterial Suspension in Saline Agar_Culture->Suspension McFarland Adjust to 0.5 McFarland Standard Suspension->McFarland Final_Inoculum Dilute to Final Inoculum (5 x 10^5 CFU/mL) McFarland->Final_Inoculum Inoculation Inoculate Plate Final_Inoculum->Inoculation Cefoselis_Stock Cefoselis Stock Solution Serial_Dilution Serial Dilution in CAMHB Cefoselis_Stock->Serial_Dilution Microtiter_Plate 96-Well Microtiter Plate Serial_Dilution->Microtiter_Plate Microtiter_Plate->Inoculation Incubation Incubate Plate (16-24h, 35°C) Inoculation->Incubation Visual_Inspection Visual Inspection for Growth Incubation->Visual_Inspection MIC_Determination Determine MIC Visual_Inspection->MIC_Determination Interpretation Interpret Susceptibility (S/I/R) MIC_Determination->Interpretation

Caption: Workflow for Broth Microdilution MIC Testing.

Mechanism of Action of Cefoselis

G Cefoselis Cefoselis Outer_Membrane Bacterial Cell Wall Cefoselis->Outer_Membrane Penetrates PBP Penicillin-Binding Proteins (PBPs) Outer_Membrane->PBP Binds to Peptidoglycan_Synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_Synthesis Inhibits Cell_Wall_Integrity Cell Wall Integrity Peptidoglycan_Synthesis->Cell_Wall_Integrity Maintains Cell_Lysis Cell Lysis and Death Cell_Wall_Integrity->Cell_Lysis Loss of Integrity Leads to

Caption: Cefoselis Mechanism of Action.

References

Cefoselis Hydrochloride: A Technical Guide for Respiratory Tract Infection Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Cefoselis hydrochloride, a fourth-generation cephalosporin antibiotic, with a specific focus on its application in respiratory tract infection research. This document synthesizes available data on its mechanism of action, in vitro activity, pharmacokinetic/pharmacodynamic (PK/PD) parameters, and clinical efficacy. Detailed experimental protocols and visual workflows are provided to support further research and development.

Introduction

Cefoselis is an injectable, broad-spectrum, fourth-generation cephalosporin antibiotic.[1] Like other β-lactam antibiotics, it is designed for parenteral administration to treat moderate to severe bacterial infections. Its structure confers stability against many β-lactamases, enzymes that are a common source of bacterial resistance to cephalosporins.[2] Cefoselis has demonstrated a wide spectrum of activity against both Gram-positive and Gram-negative bacteria, making it a candidate for empirical therapy in complex infections, including those of the respiratory tract.[2][3]

Mechanism of Action

Cefoselis exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4] The core mechanism involves the following steps:

  • Target Binding: Cefoselis binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes located on the inner membrane of the bacterial cell wall.

  • Inhibition of Transpeptidation: PBPs are essential for the final step of peptidoglycan synthesis, specifically the cross-linking of peptide chains. By inactivating PBPs, Cefoselis prevents this crucial cross-linkage.

  • Cell Wall Destabilization: The inhibition of peptidoglycan synthesis leads to a weakened and unstable cell wall that cannot withstand the internal osmotic pressure of the bacterium.

  • Cell Lysis: The compromised cell wall ultimately ruptures, leading to cell lysis and bacterial death.

G cluster_drug Cefoselis Action cluster_bacterium Bacterial Cell Cefoselis Cefoselis PBP Penicillin-Binding Proteins (PBPs) Cefoselis->PBP Binds to & Inactivates Peptidoglycan Peptidoglycan Cross-Linking PBP->Peptidoglycan Inhibits Wall Cell Wall Synthesis & Integrity Peptidoglycan->Wall Lysis Cell Lysis Wall->Lysis Leads to

Figure 1: Mechanism of Action of Cefoselis.

In Vitro Activity

Cefoselis has demonstrated potent in vitro activity against a wide range of clinically relevant pathogens. A systematic study in China evaluated its efficacy against common bacterial isolates.[5] Minimum inhibitory concentrations (MICs) were determined using the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.[2]

Table 1: In Vitro Susceptibility of Gram-Negative Bacteria to Cefoselis

Bacterial Species Phenotype / Group Number of Isolates Susceptibility Rate (%)
Escherichia coli Non-ESBL-producing 100 100%
ESBL-producing 100 < 10%
Klebsiella pneumoniae Non-ESBL-producing 88 94.3%
ESBL-producing 100 < 10%
Proteus mirabilis Non-ESBL-producing 33 97.0%
ESBL-producing 30 < 10%
Pseudomonas aeruginosa - 206 73.3%
Acinetobacter baumannii - 139 18.7%
Other Enterobacteriaceae - Varies 56.7% - 83.3%

Data sourced from a study of clinical isolates in China.[2][5]

Table 2: In Vitro Susceptibility of Gram-Positive Bacteria to Cefoselis

Bacterial Species Phenotype / Group Number of Isolates Susceptibility Rate (%)
Staphylococcus aureus Methicillin-sensitive (MSSA) 100 100%
Methicillin-resistant (MRSA) 100 0%
Streptococcus pneumoniae Penicillin-susceptible (PSSP) 15 > 90%
Penicillin-resistant (PRSP) 15 60.0%
Beta-hemolytic Streptococcus - 42 > 90%
Viridans group Streptococcus - 40 > 90%

Data sourced from a study of clinical isolates in China.[5]

Pharmacokinetics and Pharmacodynamics (PK/PD)

The primary route of elimination for Cefoselis is renal.[3] A population pharmacokinetic study in pediatric patients with haematological malignancies determined that a two-compartment model with zero-order input and first-order elimination best described the PK of intravenously administered Cefoselis.[3][6] In this population, body weight was the only significant covariate affecting its pharmacokinetics.[3][6]

The key pharmacodynamic index for cephalosporins is the percentage of the dosing interval that the unbound drug concentration remains above the MIC (%fT>MIC). For Cefoselis, the PD target is defined as unbound plasma concentrations remaining above the MIC throughout the entire dosing interval (100% fT>MIC).[3][6]

Table 3: Probability of Target Attainment (PTA) for Cefoselis Based on MIC

Patient Dose (q12h) MIC (mg/L) Probability of Target Attainment (%)
40 mg/kg 0.25 > 96.7%
80 mg/kg 32 (P. aeruginosa) < 30.5%

Data from Monte Carlo simulations in a pediatric population with a target of 100% fT>MIC.[3][6]

Clinical Efficacy in Respiratory Tract Infections

A multicenter, double-blind, randomized clinical trial compared the efficacy and safety of Cefoselis with Cefepime for treating acute bacterial infections, including a significant cohort of patients with respiratory tract infections.[1] Patients received 1.0 g for moderate infections or 2.0 g for severe infections every 12 hours for 7 to 14 days.[1]

Table 4: Clinical and Bacteriological Outcomes in Patients with Respiratory Tract Infections

Outcome Cefoselis (n=60) Cefepime (n=62) Statistical Significance
Clinical Cure Rate 25.0% (21/60) 30.65% (19/62) p > 0.05
Clinical Effective Rate ¹ 86.67% (52/60) 82.26% (51/62) p > 0.05
Overall Bacterial Eradication ² 90.32% 93.85% p > 0.05

¹Clinical Effective Rate includes both "cured" and "improved" outcomes. ²Bacterial eradication rates are for the total per-protocol population (respiratory and urinary tract infections combined). Data sourced from Liu Y. B., et al., 2014.[1]

The study concluded that there were no statistically significant differences in clinical efficacy or bacterial eradication rates between the Cefoselis and Cefepime treatment groups for respiratory tract infections.[1]

Experimental Protocols

In Vitro Susceptibility Testing: Broth Microdilution

This protocol outlines the standardized broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) as recommended by the Clinical and Laboratory Standards Institute (CLSI).[7]

Methodology:

  • Antimicrobial Preparation: Prepare a stock solution of this compound. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) within a 96-well microtiter plate to achieve the desired final concentration range.

  • Inoculum Preparation:

    • Select 3-5 isolated colonies of the test organism from a non-selective agar plate.

    • Suspend the colonies in a sterile saline solution.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Inoculate each well of the microtiter plate (containing 100 µL of diluted Cefoselis) with 100 µL of the final bacterial inoculum. Include a growth control well (broth and bacteria, no antibiotic) and a sterility control well (broth only).

  • Incubation: Seal the plates to prevent evaporation and incubate at 35°C ± 2°C in ambient air for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the wells. The MIC is defined as the lowest concentration of Cefoselis that completely inhibits visible growth of the organism.

G cluster_prep Preparation cluster_exp Execution cluster_analysis Analysis P1 Prepare serial dilutions of Cefoselis in 96-well plate E1 Inoculate plate wells with standardized bacteria P1->E1 P2 Prepare bacterial inoculum (0.5 McFarland standard) P3 Standardize inoculum to 5 x 10^5 CFU/mL P2->P3 P3->E1 E2 Incubate plate at 35°C for 16-20 hours E1->E2 A1 Visually inspect for bacterial growth E2->A1 A2 Determine MIC: Lowest concentration with no visible growth A1->A2

Figure 2: Workflow for MIC Determination via Broth Microdilution.
Clinical Trial Protocol Summary

This section summarizes the protocol from the key comparative clinical trial of Cefoselis for acute bacterial infections.[1]

  • Study Design: Multicenter, double-blind, randomized controlled trial.

  • Patient Population: Hospitalized patients with a diagnosis of moderate to severe acute bacterial respiratory tract infection (e.g., bacterial pneumonia, bronchiectasis with infection) or urinary tract infection.

  • Intervention Group: Cefoselis sulfate administered intravenously.

    • Moderate Infection: 1.0 g every 12 hours.

    • Severe Infection: 2.0 g every 12 hours.

  • Control Group: Cefepime hydrochloride administered intravenously with the same dosing regimen.

  • Treatment Duration: 7 to 14 days.

  • Primary Outcomes:

    • Clinical Efficacy: Assessed at the end of treatment and categorized as "cured," "improved," "failed," or "not evaluable."

    • Bacteriological Response: Assessed by the eradication, presumed eradication, persistence, or presumed persistence of the baseline pathogen(s).

  • Safety Assessment: Monitoring of adverse events and changes in laboratory parameters throughout the study.

G cluster_setup Study Setup cluster_treatment Treatment Phase (7-14 Days) cluster_followup Follow-Up & Analysis S1 Patient Screening: Hospitalized with acute respiratory/urinary infection S2 Randomization (Double-Blind) S1->S2 T1 Group A: Cefoselis IV q12h (1.0g or 2.0g) S2->T1 T2 Group B (Control): Cefepime IV q12h (1.0g or 2.0g) S2->T2 F1 End-of-Treatment Assessment T1->F1 F4 Monitor Safety & Adverse Events T1->F4 T2->F1 T2->F4 F2 Assess Clinical Efficacy (Cure, Improvement, Failure) F1->F2 F3 Assess Bacteriological Response (Eradication) F1->F3

Figure 3: Logical Flow of a Comparative Clinical Trial.

Conclusion

This compound is a potent fourth-generation cephalosporin with demonstrated in vitro activity against key respiratory pathogens, particularly non-ESBL-producing Enterobacteriaceae and susceptible strains of S. aureus and Streptococcus.[2][5] Clinical trial data for respiratory tract infections show its efficacy to be comparable to that of Cefepime, another fourth-generation cephalosporin.[1] The established pharmacokinetic/pharmacodynamic target of 100% fT>MIC provides a clear goal for dosing optimization in specific patient populations.[3] This guide provides the foundational data and protocols necessary for researchers and drug developers to further investigate the role of Cefoselis in the management of respiratory tract infections. Future research should focus on generating more extensive PK/PD data in diverse adult populations and evaluating its efficacy against infections caused by more resistant pathogens.

References

Cefoselis Hydrochloride and the Blood-Brain Barrier: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefoselis hydrochloride is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. A critical aspect of its pharmacological profile, particularly concerning its potential for central nervous system (CNS) side effects, is its ability to penetrate the blood-brain barrier (BBB). This technical guide provides a comprehensive overview of the available scientific evidence regarding the penetration of this compound into the CNS. While direct quantitative data from seminal studies is limited in publicly accessible literature, this document synthesizes the key findings, outlines relevant experimental methodologies, and provides context through comparative data for other cephalosporins.

I. Evidence of Cefoselis Penetration of the Blood-Brain Barrier

The primary evidence for Cefoselis crossing the BBB comes from a key in vivo study in rats. This research demonstrated that this compound does indeed penetrate the BBB and enters the brain's extracellular fluid.

Key Findings from In Vivo Studies:
  • Dose-Dependent Penetration: The concentration of Cefoselis in the brain extracellular fluid was found to be proportional to its concentration in the blood, indicating a dose-dependent penetration mechanism.

  • Slower Elimination from the Brain: The study observed that the elimination of Cefoselis from the brain extracellular fluid was slightly slower than its elimination from the bloodstream.

  • Impact of Renal Dysfunction: In rats with induced renal dysfunction, the elimination half-life of Cefoselis was significantly prolonged in both the blood and the brain. This suggests that impaired renal function can lead to accumulation of the drug in the CNS.

  • Comparative Analysis: In the same study, the comparator cephalosporin, cefazolin, was not detected in the brain extracellular fluid, highlighting a key difference in the BBB penetration profiles of these two antibiotics.

It is important to note that the specific quantitative data from this pivotal study, such as the brain-to-plasma concentration ratios (e.g., AUCbrain/AUCplasma), are not detailed in the available abstracts.

II. Quantitative Data on Cephalosporin Blood-Brain Barrier Penetration

To provide a quantitative context for Cefoselis, the following table summarizes available data on the BBB penetration of other cephalosporins. This data is derived from various studies and methodologies, including cerebrospinal fluid (CSF) analysis and brain tissue homogenate analysis.

CephalosporinAnimal Model/Patient PopulationMethod of MeasurementBrain/CSF to Plasma Ratio (AUC Ratio or %)Reference(s)
Cefazolin Critically Ill PatientsCSF Analysis6.7% (Median CSF to serum AUC ratio)[1]
Cefazolin Patients with External VentriculostomiesCSF Analysis4.3% (Median CSF:plasma ratio with continuous infusion)[1]
Cefotaxime HumansCSF Analysis10-20% (CSF-to-plasma AUC ratios)
Ceftriaxone HumansCSF AnalysisLower than Cefotaxime (due to high protein binding)[2][3]
Ceftazidime Patients with External VentriculostomiesCSF AnalysisSuboptimal for pathogens with higher MICs[3]

Note: The methods of measurement and patient populations can significantly influence the reported penetration ratios. Data should be interpreted with these variables in mind.

III. Experimental Protocols: In Vivo Microdialysis for BBB Penetration Studies

The key study on Cefoselis utilized in vivo brain microdialysis in rats. This technique allows for the continuous sampling of unbound drug concentrations in the extracellular fluid of a specific brain region. Below is a detailed, generalized protocol for such an experiment.

Animal Model and Surgical Preparation
  • Animal Model: Adult male Sprague-Dawley rats (250-300g) are commonly used.[4]

  • Anesthesia: Animals are anesthetized with an appropriate agent (e.g., isoflurane).[4]

  • Stereotaxic Surgery: The rat is placed in a stereotaxic frame. A guide cannula is surgically implanted into the target brain region (e.g., striatum or hippocampus) using precise coordinates.[4] The cannula is secured to the skull with dental cement.

  • Recovery: Animals are allowed to recover from surgery for a specified period (e.g., 24-48 hours) before the microdialysis experiment.

Microdialysis Probe and Perfusion
  • Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the brain tissue.[5]

  • Perfusion Fluid: The probe is perfused with a sterile, isotonic solution, typically artificial cerebrospinal fluid (aCSF), at a low, constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.[5]

  • Equilibration: The system is allowed to equilibrate for a period (e.g., 1-2 hours) to ensure a stable baseline before drug administration.[6]

Drug Administration and Sample Collection
  • Drug Administration: this compound, dissolved in a suitable vehicle, is administered intravenously (e.g., via a tail vein catheter) at the desired dose.

  • Dialysate Collection: Dialysate samples are collected from the outlet tubing of the microdialysis probe at regular intervals (e.g., every 15-30 minutes) into small collection vials.[6]

  • Blood Sampling: Concurrent blood samples are collected at the same time points from a separate catheter (e.g., in the jugular vein) to determine the plasma concentration of the drug.

Analytical Method
  • Sample Analysis: The concentrations of Cefoselis in the brain dialysate and plasma samples are quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The area under the concentration-time curve (AUC) is calculated for both brain extracellular fluid and plasma to determine the brain-to-plasma concentration ratio (AUCbrain/AUCplasma), which serves as a quantitative measure of BBB penetration.

IV. Visualizations

Signaling Pathways and Experimental Workflows

Experimental_Workflow cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_analysis Analysis Phase Animal_Model Sprague-Dawley Rat Anesthesia Anesthesia Animal_Model->Anesthesia Surgery Stereotaxic Implantation of Guide Cannula Anesthesia->Surgery Recovery Surgical Recovery Surgery->Recovery Probe_Insertion Microdialysis Probe Insertion Recovery->Probe_Insertion Perfusion Perfusion with aCSF Probe_Insertion->Perfusion Equilibration System Equilibration Perfusion->Equilibration Drug_Admin IV Administration of This compound Equilibration->Drug_Admin Sample_Collection Concurrent Brain Dialysate and Blood Sampling Drug_Admin->Sample_Collection HPLC HPLC-UV Analysis Sample_Collection->HPLC PK_Analysis Pharmacokinetic Analysis (AUC Calculation) HPLC->PK_Analysis BBB_Penetration Determination of BBB Penetration Ratio PK_Analysis->BBB_Penetration

In Vivo Microdialysis Experimental Workflow

Cefoselis_Neurotoxicity_Pathway Cefoselis_Blood Cefoselis in Bloodstream BBB Blood-Brain Barrier Cefoselis_Blood->BBB Penetration Cefoselis_Brain Cefoselis in Brain ECF BBB->Cefoselis_Brain GABA_Receptor GABA-A Receptor Cefoselis_Brain->GABA_Receptor Blockade Neuronal_Inhibition Neuronal Inhibition GABA_Receptor->Neuronal_Inhibition Leads to Neuronal_Excitation Neuronal Excitation Neuronal_Inhibition->Neuronal_Excitation Reduced Inhibition Leads to Relative Seizures Seizures Neuronal_Excitation->Seizures

Proposed Mechanism of Cefoselis-Induced Neurotoxicity

V. Conclusion and Future Directions

The available evidence strongly indicates that this compound can cross the blood-brain barrier, a characteristic that distinguishes it from some other cephalosporins. This penetration is dose-dependent and is exacerbated by renal impairment. The ability of Cefoselis to enter the CNS is likely linked to its potential to cause neurotoxic side effects, such as seizures.

For drug development professionals and researchers, the key takeaway is the need for careful consideration of Cefoselis's CNS penetration, especially in patients with compromised renal function. Future research should focus on obtaining precise quantitative data on the extent of Cefoselis BBB penetration in various preclinical models and, if possible, in human subjects. Such data would be invaluable for refining dosing regimens and mitigating the risk of CNS-related adverse events. Further investigation into the specific transport mechanisms that may facilitate its entry into the brain would also be highly beneficial for the development of safer and more effective therapeutic strategies.

References

Potential Side Effects of Cefoselis Hydrochloride in Research Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefoselis hydrochloride is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] While effective, understanding its potential side effects in preclinical research models is crucial for predicting and mitigating adverse events in clinical development. This technical guide provides an in-depth overview of the potential side effects of this compound observed in research models, drawing on available data for Cefoselis and related fourth-generation cephalosporins to offer a comprehensive perspective.

Core Toxicological Profile

Preclinical safety data specific to this compound is limited in publicly accessible literature. However, studies on Cefoselis and other fourth-generation cephalosporins, such as cefepime and cefpirome, highlight key areas of potential toxicity. The primary documented side effect of Cefoselis in animal models is neurotoxicity. Broader toxicological assessments of related compounds suggest the potential for renal and hematological effects at higher doses.

Neurotoxicity

The most significant preclinical finding for this compound is its potential to induce seizures. This has been attributed to its ability to penetrate the blood-brain barrier.

Experimental Protocol: Neurotoxicity Assessment in Rats

  • Animal Model: Male Wistar rats.

  • Drug Administration: Intravenous (i.v.) injection of Cefoselis at doses of 10, 50, and 400 mg/kg.

  • Methodology: Brain microdialysis was used to measure the extracellular concentrations of Cefoselis, glutamate, and GABA in the hippocampus. Electroencephalogram (EEG) was recorded to monitor seizure activity.

  • Key Findings:

    • Cefoselis dose-dependently crossed the blood-brain barrier.

    • Local administration of Cefoselis into the hippocampus led to a significant increase in extracellular glutamate, a neurotransmitter implicated in seizures.

    • Systemic administration in rats with renal failure, which prolongs the drug's half-life, induced marked seizures.

    • The study suggested that the seizures might be due to the blockade of GABA receptors rather than the stimulation of glutamate release.

dot

Cefoselis This compound BBB Blood-Brain Barrier Penetration Cefoselis->BBB CNS Central Nervous System BBB->CNS GABA_Blockade GABA Receptor Blockade CNS->GABA_Blockade Primary Mechanism Glutamate Increased Extracellular Glutamate CNS->Glutamate Secondary Observation Seizures Seizure Activity GABA_Blockade->Seizures Glutamate->Seizures

Caption: Proposed mechanism of Cefoselis-induced neurotoxicity.

Renal and Hematological Effects (Comparative Data from Cefpirome)

Chronic toxicity studies of the fourth-generation cephalosporin cefpirome in monkeys provide insights into potential renal and hematological side effects that could be relevant for Cefoselis.

Experimental Protocol: Chronic Intravenous Toxicity of Cefpirome in Monkeys

  • Animal Model: Rhesus and Cynomolgus monkeys.

  • Drug Administration: Intravenous (i.v.) administration for 90 days or 6 months at various dosages.

  • Methodology: Regular monitoring of clinical signs, body weight, food consumption, hematology, clinical chemistry, and urinalysis. Histopathological examination of organs at the end of the study.

  • Key Findings:

    • High doses (400 and 500 mg/kg) led to signs of renal tubular changes, including enzymuria and microglobulinuria.

    • Severe kidney damage was observed in a few animals at the highest doses (500 and 800 mg/kg) within the first week.

    • A dose-dependent increase in kidney weight was noted.

    • Slight, reversible anemia was observed in female monkeys at 400 mg/kg.

Quantitative Data Summary

Due to the limited availability of public data on this compound, the following tables include findings from studies on Cefoselis and the related fourth-generation cephalosporin, cefpirome, for a comparative overview.

Table 1: Neurotoxicity of this compound in Rats

ParameterDosageObservation
Blood-Brain Barrier Penetration 10, 50, 400 mg/kg i.v.Dose-dependent increase in brain extracellular fluid concentration.
Effect on Neurotransmitters Local hippocampal administrationStriking elevation of extracellular glutamate.
Seizure Induction Systemic administration in renal failure modelMarked seizure activity observed on EEG.

Table 2: Potential Renal and Hematological Side Effects (Data from Cefpirome in Monkeys)

Organ SystemDosageObservation
Renal 160 and 200 mg/kg/day i.v.Slight beta 2-microglobulinuria and/or enzymuria.
400 and 500 mg/kg/day i.v.Increasing signs of discrete renal tubular changes; increased kidney weight.
500 and 800 mg/kg i.v.Severe kidney damage in some animals.
Hematological 400 mg/kg/day i.v.Slight, reversible anemia in females.

Genotoxicity and Carcinogenicity (Comparative Data from Cefepime)

No animal carcinogenicity studies have been conducted for the fourth-generation cephalosporin cefepime.[2] However, in vitro genotoxicity assays showed mixed results.

  • Chromosomal Aberration Studies: Cefepime was positive for clastogenicity (the ability to cause breaks in chromosomes) in primary human lymphocytes but negative in Chinese hamster ovary cells.[2]

  • Other In Vitro Assays: Cefepime was negative for genotoxic effects in bacterial and mammalian cell mutation assays, a DNA repair assay in primary rat hepatocytes, and a sister chromatid exchange assay in human lymphocytes.[2]

Experimental Workflow for Preclinical Safety Assessment

The following diagram illustrates a general workflow for the preclinical safety assessment of a new chemical entity like this compound, based on regulatory guidelines.

dot

cluster_preclinical Preclinical Safety Assessment cluster_clinical Clinical Development A Single-Dose Toxicity (Rodent & Non-rodent) B Repeated-Dose Toxicity (Rodent & Non-rodent) A->B G Toxicokinetics A->G C Safety Pharmacology (CNS, CV, Respiratory) B->C F Carcinogenicity (Long-term rodent studies) B->F If warranted B->G D Genotoxicity (In vitro & In vivo) C->D E Reproductive & Developmental Toxicity D->E E->G H Phase I (Human Safety) E->H F->G

Caption: General experimental workflow for preclinical toxicology studies.

Conclusion

The available preclinical data on this compound primarily points to a risk of neurotoxicity, specifically seizures, which is likely mediated through its penetration of the blood-brain barrier and interaction with GABAergic and glutamatergic systems. While comprehensive public toxicology data for Cefoselis is scarce, studies on other fourth-generation cephalosporins suggest that at high doses, there may also be a potential for renal and hematological side effects. The mixed results from in vitro genotoxicity studies of cefepime indicate that this is an area requiring careful evaluation for new compounds in this class. Researchers and drug development professionals should consider these potential side effects when designing and interpreting preclinical studies of this compound and related compounds. Further investigation into the dose-response relationship and the specific mechanisms of these potential toxicities is warranted.

References

Cefoselis Hydrochloride: A Technical Overview of a Fourth-Generation Cephalosporin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cefoselis hydrochloride, a fourth-generation cephalosporin antibiotic. The document details its chemical identifiers, mechanism of action, and general experimental methodologies, presenting quantitative data in a structured format for ease of reference.

Core Chemical and Physical Properties

Cefoselis is a potent, broad-spectrum, beta-lactam antibiotic.[1][2] The hydrochloride salt form is frequently utilized in research and pharmaceutical formulations.

Chemical Identifiers

The following table summarizes the key chemical identifiers for Cefoselis and its hydrochloride and sulfate salts.

IdentifierCefoselisThis compoundCefoselis Sulfate
CAS Number 122841-10-5[1][3][4][5]911212-25-4[6][7]122841-12-7[5]
Molecular Formula C₁₉H₂₂N₈O₆S₂[3][4][5]C₁₉H₂₃ClN₈O₆S₂[6]C₁₉H₂₂N₈O₆S₂·H₂SO₄[5]
Molecular Weight 522.56 g/mol [5][8]559.02 g/mol [6][9]620.64 g/mol [5]
IUPAC Name (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[2-(2-hydroxyethyl)-3-iminopyrazol-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid(6R,7R)-7-[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetamido]-3-{[2-(2-hydroxyethyl)-3-imino-2,3-dihydro-1H-pyrazol-1-yl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid hydrochloride[6]Not explicitly found
Canonical SMILES CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=C(N4CCO)N)C(=O)[O-][4]Cl.CO/N=C(/C1=CSC(N)=N1)\C(=O)N[C@H]1[C@H]2SCC(CN3C=CC(=N)N3CCO)=C(C(O)=O)N2C1=O[6]Not explicitly found
InChI Key BHXLLRXDAYEMPP-SBGRAJFYSA-N[3][4]NRCXQSKOHNLPOW-ZQCAECPKSA-N[6]Not explicitly found

Mechanism of Action

As a beta-lactam antibiotic, Cefoselis exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2] This action is primarily achieved through the binding and inactivation of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[2][4] The disruption of this process leads to a compromised cell wall, ultimately resulting in cell lysis and bacterial death.[2][4] Cefoselis is effective against a wide range of Gram-positive and Gram-negative bacteria.[1]

cluster_extracellular Extracellular Space cluster_cellwall Bacterial Cell Wall cluster_outcome Outcome Cefoselis Cefoselis PBP Penicillin-Binding Proteins (PBPs) Cefoselis->PBP Binds to and inactivates Crosslinked_Peptidoglycan Cross-linked Peptidoglycan (Cell Wall Synthesis) PBP->Crosslinked_Peptidoglycan Catalyzes Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Lysis Cell Lysis and Bacterial Death Crosslinked_Peptidoglycan->Lysis Inhibition leads to

Mechanism of action of Cefoselis.

Experimental Protocols

Detailed experimental protocols for this compound are typically proprietary or found within specific published research. However, this section outlines the general methodologies for key experiments cited in the literature.

In Vitro Antibacterial Activity Assessment

The in vitro activity of Cefoselis is commonly determined through antimicrobial susceptibility testing (AST). The primary objective is to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism.

General Methodology:

  • Bacterial Strain Preparation: Pure cultures of clinical isolates are grown on appropriate agar media and then suspended in a broth to a standardized turbidity (e.g., 0.5 McFarland standard).

  • Antibiotic Dilution: A series of twofold dilutions of this compound are prepared in a liquid growth medium (e.g., Mueller-Hinton broth).

  • Inoculation: The standardized bacterial suspension is inoculated into each dilution of the antibiotic.

  • Incubation: The inoculated samples are incubated under specific conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is read as the lowest concentration of Cefoselis that shows no visible turbidity.

start Start: Pure Bacterial Culture prep Prepare Standardized Bacterial Suspension start->prep inoculate Inoculate Dilutions with Bacteria prep->inoculate dilute Prepare Serial Dilutions of Cefoselis dilute->inoculate incubate Incubate at Controlled Temperature inoculate->incubate read Read and Record MIC Value incubate->read end End: MIC Determined read->end

References

Cefoselis Hydrochloride: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the available solubility and stability data for Cefoselis hydrochloride. The information is curated to assist researchers, scientists, and professionals in the field of drug development in understanding the physicochemical properties of this fourth-generation cephalosporin antibiotic. This document summarizes quantitative data in structured tables, details relevant experimental methodologies, and provides visual representations of key experimental workflows.

Solubility Data

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. While specific quantitative solubility data for this compound in common laboratory solvents is not extensively documented in publicly available literature, qualitative information and data for the closely related Cefoselis sulfate salt provide valuable insights.

Table 1: Solubility of this compound and Cefoselis Sulfate

CompoundSolventSolubilityTemperatureRemarks
This compoundDimethyl Sulfoxide (DMSO)Soluble[1]Not SpecifiedQualitative data.
Cefoselis sulfateDimethyl Sulfoxide (DMSO)≥62.1 mg/mL[2]Not SpecifiedGentle warming may be required.
Cefoselis sulfateWater≥2.3 mg/mL[2]Not SpecifiedThe sulfate salt generally exhibits enhanced water solubility.
Cefoselis sulfateEthanolInsoluble[2]Not Specified---
Cefoselis sulfateIn vivo dissolution medium 1≥ 2.5 mg/mLNot Specified10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.
Cefoselis sulfateIn vivo dissolution medium 2≥ 2.5 mg/mLNot Specified10% DMSO, 90% (20% SBE-β-CD in Saline).
Cefoselis sulfateIn vivo dissolution medium 3≥ 2.5 mg/mLNot Specified10% DMSO, 90% Corn Oil.

Stability Data

The stability of a drug substance is a crucial factor affecting its safety, efficacy, and shelf-life. Stability studies for Cefoselis have been primarily conducted on its sulfate salt. These studies provide a strong indication of the compound's behavior under various stress conditions.

pH-Dependent Stability

The degradation of Cefoselis sulfate in aqueous solutions is significantly influenced by pH. Studies have shown that it is most stable in a pH range of 4 to 6.5 and least stable at a pH above 11.24.[3] The degradation in aqueous solutions generally follows pseudo-first-order kinetics.[3][4]

Stability in Intravenous Solutions

The stability of Cefoselis sulfate has been evaluated in various intravenous (IV) solutions, which is critical for its clinical administration.

Table 2: Stability of Cefoselis Sulfate (20 mg/mL) in Various Intravenous Solutions

Intravenous SolutionStorage TemperatureDurationRemaining Concentration (%)Reference
5% GlucoseRoom Temperature (20°C)24 hours> 99.5%[3]
10% GlucoseRoom Temperature (20°C)24 hours> 99.5%[3]
20% MannitolRoom Temperature (20°C)2 hours91.6%[3]
Various IV Solutions5°C24 hoursStable[3]
Various IV Solutions-20°C30 daysStable[3]

Note: "Stable" is generally defined as retaining at least 90% of the initial concentration.

Solid-State Stability

The solid-state stability of Cefoselis sulfate has been investigated under conditions of elevated temperature and relative humidity (RH). The degradation in the solid state was found to be an autocatalytic reaction of the first order with respect to the substrate concentration at increased RH, while in dry air, it followed a first-order reaction.[4][5]

Experimental Protocols

Solubility Determination (Shake-Flask Method)

The equilibrium solubility of this compound can be determined using the shake-flask method, a standard technique for solubility assessment.

Protocol:

  • Preparation of Solutions: Prepare a series of buffered solutions at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.

  • Addition of Compound: Add an excess amount of this compound to a known volume of each buffer solution in a sealed flask.

  • Equilibration: Agitate the flasks at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: Withdraw a sample from each flask and immediately filter it through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved solids.

  • Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Determine the solubility at each pH by calculating the mean concentration from replicate experiments.

Solubility_Testing_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep_buffers Prepare Buffers (various pH) add_api Add Excess API to Buffers prep_buffers->add_api agitate Agitate at Constant Temp. add_api->agitate sample Withdraw & Filter Sample agitate->sample quantify Quantify by HPLC sample->quantify data_analysis Determine Solubility quantify->data_analysis

Caption: Workflow for Solubility Determination using the Shake-Flask Method.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is essential to separate the intact drug from its degradation products, allowing for accurate quantification of the drug's stability.

Typical HPLC Parameters for Cephalosporin Analysis:

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The composition can be delivered in an isocratic or gradient mode.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where the drug and its degradation products have significant absorbance (e.g., around 254-270 nm).

  • Temperature: Column oven set to a constant temperature (e.g., 30-40°C) to ensure reproducibility.

Forced Degradation Studies Protocol: To assess the stability-indicating nature of the analytical method and to understand the degradation pathways, forced degradation studies are performed.

  • Acid Hydrolysis: Treat the drug solution with an acid (e.g., 0.1 N HCl) at an elevated temperature.

  • Base Hydrolysis: Treat the drug solution with a base (e.g., 0.1 N NaOH) at room temperature or elevated temperature.

  • Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Expose the solid drug or drug solution to dry heat.

  • Photodegradation: Expose the drug solution to UV light.

  • Analysis: Analyze the stressed samples at different time points using the developed HPLC method to track the formation of degradation products and the decrease in the parent drug concentration.

Stability_Testing_Workflow cluster_stress Forced Degradation cluster_sampling Sampling & Analysis cluster_data Data Evaluation stress_conditions Expose API to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) sampling Sample at Time Intervals stress_conditions->sampling hplc_analysis Analyze by Stability-Indicating HPLC Method sampling->hplc_analysis quantify_degradation Quantify Parent Drug & Degradation Products hplc_analysis->quantify_degradation determine_kinetics Determine Degradation Kinetics and Pathway quantify_degradation->determine_kinetics

Caption: General Workflow for Forced Degradation Stability Testing.

Degradation Pathway

The primary degradation pathway for many cephalosporins, including likely for Cefoselis, involves the hydrolysis of the β-lactam ring. This is a critical step as the integrity of the β-lactam ring is essential for the antibacterial activity of the drug. The degradation can be catalyzed by acid, base, or enzymes.

Cephalosporin_Degradation Cefoselis This compound (Active - Intact β-Lactam Ring) Degradation_Products Inactive Degradation Products (Opened β-Lactam Ring) Cefoselis->Degradation_Products Hydrolysis Acid Acidic Conditions Acid->Cefoselis catalyzes Base Basic Conditions Base->Cefoselis catalyzes Enzymes β-Lactamases Enzymes->Cefoselis catalyzes

Caption: Simplified Degradation Pathway of Cephalosporins via β-Lactam Ring Hydrolysis.

This technical guide provides a summary of the currently available data on the solubility and stability of this compound. For definitive quantitative data and detailed protocols specific to this compound, further experimental investigation is recommended. The information provided herein, particularly from the closely related sulfate salt, serves as a valuable starting point for formulation development and stability assessment.

References

Navigating the Supply and Application of Cefoselis Hydrochloride for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cefoselis hydrochloride, a fourth-generation cephalosporin antibiotic, for research and development purposes. It details reputable suppliers, key technical data, and established experimental protocols to facilitate its effective evaluation in a laboratory setting. The guide also illustrates the underlying mechanism of action and experimental workflows through detailed diagrams.

Sourcing this compound: A Comparative Supplier Overview

For researchers embarking on studies involving Cefoselis, sourcing high-purity compounds is paramount. Cefoselis is available for research purposes primarily as two salt forms: hydrochloride and sulfate. The choice between these salts may depend on specific experimental requirements, such as desired solubility and stability characteristics. Below is a comparative summary of suppliers offering this compound and its sulfate counterpart. All listed products are intended for research use only (RUO) and not for human or veterinary use.

SupplierProduct Name(s)CAS Number(s)PurityAvailable Quantities
MedChemExpress This compound, Cefoselis sulfate122841-10-5 (HCl), 122841-12-7 (Sulfate)>98% (Sulfate: 99.36%)5 mg, 10 mg, 50 mg, 100 mg (and larger by quote)
Cayman Chemical Cefoselis (sulfate)122841-12-7≥98%5 mg, 10 mg, 25 mg, 50 mg
ApexBio Technology Cefoselis Sulfate122841-12-798.29% - 98.70% (batch specific)Not specified, inquire for quote
BOC Sciences This compound911212-25-4>98%Inquire for quote
AllgenBio This compound911212-25-4≥98%2 mg, 10 mg
RayBiotech Cefoselis Sulfate122841-12-798.7%50 mg
ChemicalBook Cefoselis (hydrochloride)911212-25-498+%100 mg

The Science of Cefoselis: Mechanism of Action

Cefoselis exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall, a structure essential for maintaining cell integrity and shape.[1] Like other β-lactam antibiotics, its primary targets are the penicillin-binding proteins (PBPs). PBPs are enzymes crucial for the final steps of peptidoglycan biosynthesis, specifically the transpeptidation that cross-links the peptide chains, thereby giving the cell wall its strength.[2] By binding to and inactivating these enzymes, Cefoselis disrupts this process, leading to a weakened cell wall and subsequent cell lysis.[1]

The following diagram illustrates the bacterial peptidoglycan biosynthesis pathway and the inhibitory action of Cefoselis.

Peptidoglycan_Biosynthesis_Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP_NAG UDP-N-acetylglucosamine UDP_NAM UDP-N-acetylmuramic acid UDP_NAG->UDP_NAM MurA, MurB UDP_NAM_peptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_peptide MurC, MurD, MurE, MurF Lipid_I Lipid I UDP_NAM_peptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Flippase Flippase (MurJ) Lipid_II->Flippase Lipid_II_out Lipid II Flippase->Lipid_II_out Glycan_chain Growing Peptidoglycan Chain Lipid_II_out->Glycan_chain Transglycosylation (PBP) PBP Penicillin-Binding Proteins (PBPs) Glycan_chain->PBP Transpeptidation Substrate Cross_linked_PG Cross-linked Peptidoglycan PBP->Cross_linked_PG Catalyzes Cross-linking Cefoselis Cefoselis Cefoselis->PBP Inhibits

Caption: Inhibition of Peptidoglycan Synthesis by Cefoselis.

Experimental Protocols for In Vitro Evaluation

To assess the antibacterial efficacy of this compound in a research setting, standardized in vitro assays are crucial. The following sections detail the methodologies for determining the Minimum Inhibitory Concentration (MIC) and for conducting time-kill kinetic assays.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.

Materials:

  • This compound

  • Appropriate bacterial strains (e.g., reference strains from ATCC)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth medium

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile saline or broth for dilutions

  • Incubator (35°C ± 2°C)

  • Spectrophotometer or McFarland standards

Procedure:

  • Preparation of Cefoselis Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO, depending on solubility) at a concentration at least 10-fold higher than the highest concentration to be tested.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the Cefoselis stock solution to the first well of each row to be tested.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well. This will result in wells with decreasing concentrations of Cefoselis.

    • Include a positive control well (broth with inoculum, no antibiotic) and a negative control well (broth only).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well (except the negative control).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of Cefoselis at which there is no visible growth (turbidity) in the well.

MIC_Workflow start Start prep_stock Prepare Cefoselis Stock Solution start->prep_stock serial_dilute Perform Serial Dilutions of Cefoselis prep_stock->serial_dilute prep_plates Prepare 96-well Plates with Broth prep_plates->serial_dilute inoculate Inoculate Plates serial_dilute->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate Plates (16-20h, 35°C) inoculate->incubate read_results Read MIC (Lowest concentration with no growth) incubate->read_results end_mic End read_results->end_mic

Caption: Workflow for MIC Determination via Broth Microdilution.

Time-Kill Kinetic Assay

Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Materials:

  • This compound

  • Bacterial strain of interest

  • Appropriate broth medium (e.g., CAMHB)

  • Sterile culture tubes or flasks

  • Shaking incubator

  • Sterile saline for dilutions

  • Agar plates for colony counting

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Grow the bacterial strain to the early to mid-logarithmic phase in broth. Adjust the culture to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

  • Experimental Setup: Prepare culture tubes or flasks containing the broth with Cefoselis at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC). Also, include a growth control tube without any antibiotic.

  • Incubation and Sampling: Incubate all tubes in a shaking incubator at 37°C. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

  • Colony Counting: Perform serial dilutions of the collected aliquots in sterile saline. Plate a known volume of each dilution onto agar plates.

  • Incubation and Enumeration: Incubate the plates at 37°C for 18-24 hours, or until colonies are clearly visible. Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each Cefoselis concentration and the growth control. A bactericidal effect is typically defined as a ≥3-log₁₀ decrease in CFU/mL (99.9% killing) compared to the initial inoculum.

Time_Kill_Assay_Workflow start Start prep_culture Prepare Log-Phase Bacterial Culture start->prep_culture setup_tubes Set up Culture Tubes with Cefoselis at various MIC multiples prep_culture->setup_tubes incubate_shake Incubate with Shaking (37°C) setup_tubes->incubate_shake sample Collect Aliquots at Defined Time Points incubate_shake->sample serial_dilute_plate Perform Serial Dilutions and Plate on Agar sample->serial_dilute_plate incubate_plates Incubate Agar Plates (18-24h, 37°C) serial_dilute_plate->incubate_plates count_colonies Count Colonies and Calculate CFU/mL incubate_plates->count_colonies plot_data Plot log10 CFU/mL vs. Time count_colonies->plot_data end_assay End plot_data->end_assay

Caption: Workflow for a Time-Kill Kinetic Assay.

Conclusion

This guide provides a foundational resource for researchers working with this compound. By offering a comparative overview of suppliers, detailing its mechanism of action, and providing standardized experimental protocols, it aims to streamline the process of incorporating this potent fourth-generation cephalosporin into preclinical research programs. Adherence to these established methodologies will ensure the generation of reliable and reproducible data, which is critical for the advancement of novel antibacterial therapies.

References

Methodological & Application

Cefoselis Hydrochloride: Application Notes and Protocols for Antimicrobial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefoselis hydrochloride is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Like other β-lactam antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs).[1][3] This interference with the final stages of peptidoglycan synthesis leads to a compromised cell wall and ultimately results in bacterial cell lysis and death.[1][3] Cefoselis has demonstrated stability against many β-lactamases, the enzymes responsible for resistance to many other cephalosporins.[3]

These application notes provide detailed protocols for performing antimicrobial susceptibility testing (AST) of this compound, offering guidance for researchers and drug development professionals. The methodologies described are based on established standards for cephalosporin testing from the Clinical and Laboratory Standards Institute (CLSI).

Disclaimer: As of the date of this document, specific clinical breakpoints and quality control (QC) ranges for this compound have not been officially published by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The information provided herein is based on general protocols for fourth-generation cephalosporins and published research data. End-users must validate these protocols and establish their own interpretive criteria and QC ranges in accordance with appropriate regulatory guidelines.

Data Presentation: In Vitro Activity of Cefoselis

The following tables summarize the minimum inhibitory concentration (MIC) data for Cefoselis against a variety of common bacterial pathogens, as determined by the broth microdilution method following CLSI guidelines.[4][5]

Table 1: In Vitro Activity of Cefoselis Against Enterobacteriaceae Isolates [5]

Organism (n)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Susceptibility Rate (%)
Escherichia coli (ESBL-producing)>64>64<10
Escherichia coli (non-ESBL-producing)0.251100
Klebsiella pneumoniae (ESBL-producing)>64>64<10
Klebsiella pneumoniae (non-ESBL-producing)0.5294.3
Proteus mirabilis (ESBL-producing)>64>64<10
Proteus mirabilis (non-ESBL-producing)0.120.597.0
Enterobacter cloacae23256.7
Serratia marcescens21666.7
Citrobacter freundii2>6483.3

Table 2: In Vitro Activity of Cefoselis Against Other Gram-Negative and Gram-Positive Isolates [5]

Organism (n)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Susceptibility Rate (%)
Pseudomonas aeruginosa43273.3
Acinetobacter baumannii32>6418.7
Staphylococcus aureus (MSSA)12100
Staphylococcus aureus (MRSA)>64>640

Experimental Protocols

Broth Microdilution Susceptibility Testing Protocol

This method determines the minimum inhibitory concentration (MIC) of this compound in a liquid medium.

a. Materials:

  • This compound analytical standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum suspension standardized to 0.5 McFarland

  • Sterile saline or broth for inoculum preparation

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

  • Quality control (QC) strains (e.g., Escherichia coli ATCC® 25922™, Staphylococcus aureus ATCC® 29213™, Pseudomonas aeruginosa ATCC® 27853™)

b. Preparation of Cefoselis Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water or a buffer as recommended by the manufacturer). The stability of Cefoselis in solution should be considered; it is generally stable in glucose solutions at room temperature for up to 24 hours.[6]

  • Filter-sterilize the stock solution through a 0.22 µm filter.

  • Prepare serial two-fold dilutions of the Cefoselis stock solution in CAMHB to achieve the desired final concentrations in the microtiter plate.

c. Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

  • Suspend the colonies in sterile saline or broth.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Within 15 minutes of standardization, dilute the suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

d. Procedure:

  • Dispense 50 µL of the appropriate Cefoselis dilution into each well of the 96-well plate.

  • Add 50 µL of the standardized bacterial inoculum to each well. The final volume in each well will be 100 µL.

  • Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

e. Interpretation of Results:

  • The MIC is the lowest concentration of Cefoselis that completely inhibits visible growth of the organism.

  • Read the plates against a dark, non-reflecting background.

  • The growth control well should show distinct turbidity. The sterility control well should remain clear.

  • Compare the MIC values to established breakpoints to determine if the organism is susceptible, intermediate, or resistant. As official breakpoints for Cefoselis are not yet established, results should be reported as MIC values.

f. Quality Control:

  • Perform QC testing with standard ATCC strains under the same conditions as the test isolates.

  • The resulting MICs for the QC strains should fall within the laboratory's established acceptable ranges for other fourth-generation cephalosporins until specific ranges for Cefoselis are available.

Disk Diffusion Susceptibility Testing Protocol

This method assesses the susceptibility of bacteria to this compound by measuring the diameter of the zone of growth inhibition around a drug-impregnated disk.

a. Materials:

  • This compound disks (potency to be determined and validated)

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • Bacterial inoculum suspension standardized to 0.5 McFarland

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Ruler or caliper for measuring zone diameters

  • Quality control (QC) strains (e.g., Escherichia coli ATCC® 25922™, Staphylococcus aureus ATCC® 25923™)

b. Inoculum Preparation:

  • Prepare a bacterial inoculum suspension as described in the broth microdilution protocol (Section 1c).

c. Procedure:

  • Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.

  • Inoculate the entire surface of the MHA plate by swabbing in three directions to ensure confluent growth.

  • Allow the plate to dry for 3-5 minutes.

  • Aseptically apply the Cefoselis disk to the surface of the agar.

  • Incubate the plates in an inverted position at 35°C ± 2°C for 16-20 hours in ambient air.

d. Interpretation of Results:

  • Measure the diameter of the zone of complete growth inhibition in millimeters (mm).

  • Interpret the results based on established zone diameter breakpoints. As with MICs, official breakpoints for Cefoselis are not yet available, and results should be reported as zone diameters.

e. Quality Control:

  • Test QC strains with each batch of susceptibility tests.

  • The zone diameters for the QC strains should be within the laboratory's established acceptable ranges for other fourth-generation cephalosporins until specific ranges for Cefoselis are published.

Visualizations

Cefoselis Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

G UDP_NAG UDP-N-acetylglucosamine UDP_NAM UDP-N-acetylmuramic acid UDP_NAG->UDP_NAM MurA, MurB UDP_NAM_penta UDP-NAM-pentapeptide (Park's Nucleotide) UDP_NAM->UDP_NAM_penta MurC, D, E, F Lipid_I Lipid I UDP_NAM_penta->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II Glycan_Chain Growing Peptidoglycan Chain Lipid_II->Glycan_Chain Transglycosylation (catalyzed by PBPs) Cross_Linked_PG Cross-linked Peptidoglycan Glycan_Chain->Cross_Linked_PG Transpeptidation (catalyzed by PBPs) PBP Penicillin-Binding Proteins (PBPs) PBP->Cross_Linked_PG Cefoselis Cefoselis Cefoselis->PBP Inhibition

Caption: Cefoselis inhibits the transpeptidation step of peptidoglycan synthesis.

Experimental Workflow for Broth Microdilution AST

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Inoculum Prepare 0.5 McFarland Bacterial Inoculum Inoculate_Plate Inoculate Plate with Bacterial Suspension Prep_Inoculum->Inoculate_Plate Prep_Cefoselis Prepare Serial Dilutions of Cefoselis Dispense_Cefoselis Dispense Cefoselis Dilutions into 96-well Plate Prep_Cefoselis->Dispense_Cefoselis Dispense_Cefoselis->Inoculate_Plate Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_MIC Read Minimum Inhibitory Concentration (MIC) Incubate->Read_MIC Interpret Interpret Results based on Breakpoints (if available) Read_MIC->Interpret

Caption: Workflow for determining Cefoselis MIC by broth microdilution.

Logical Relationship for AST Interpretation

G AST_Result AST Result (MIC or Zone Diameter) Interpretation Clinical Interpretation (Susceptible, Intermediate, Resistant) AST_Result->Interpretation Breakpoint Clinical Breakpoint (S, I, R) Breakpoint->Interpretation QC_Result Quality Control Result (Within Acceptable Range?) Valid_Test Valid Test QC_Result->Valid_Test Valid_Test->AST_Result Proceed if Yes

Caption: Logical flow for interpreting antimicrobial susceptibility test results.

References

Application Notes and Protocols for Cefoselis Hydrochloride Susceptibility Testing via Broth Microdilution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefoselis hydrochloride is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. Determining the in vitro susceptibility of bacterial isolates to Cefoselis is crucial for clinical diagnostics and drug development. The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[1][2][3][4] These application notes provide a detailed protocol for performing the broth microdilution assay to determine the susceptibility of bacteria to this compound.

Principle of the Method

The broth microdilution method involves preparing a series of twofold dilutions of this compound in a liquid growth medium in a 96-well microtiter plate.[5] Each well is then inoculated with a standardized suspension of the test bacterium.[5][6] After incubation, the plates are examined for visible bacterial growth. The MIC is recorded as the lowest concentration of this compound that prevents visible growth.[3][7] This method allows for a quantitative measure of the antibiotic's potency against a specific bacterial strain.

Materials and Reagents

  • This compound analytical standard

  • Sterile 96-well microtiter plates with conical or round-bottom wells[5][6]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB), pH 7.2-7.4[6]

  • Sterile deionized water

  • Sterile saline (0.85%)

  • Bacterial culture in the logarithmic growth phase

  • McFarland 0.5 turbidity standard

  • Sterile multichannel pipettes and tips

  • Sterile reagent reservoirs

  • Incubator (35 ± 2°C)[6]

  • Plate reader (optional, for automated reading)

  • Quality control (QC) bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, Pseudomonas aeruginosa ATCC 27853)[8]

Experimental Protocol

Preparation of this compound Stock Solution
  • Accurately weigh a sufficient amount of this compound analytical standard.

  • Reconstitute the antibiotic in a suitable sterile solvent (e.g., sterile deionized water) to create a high-concentration stock solution (e.g., 1280 µg/mL). The exact concentration will depend on the desired final concentration range to be tested.

  • Ensure the stock solution is completely dissolved. Filter-sterilize if necessary.

Preparation of Microtiter Plates
  • Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.[5]

  • Add 100 µL of the this compound stock solution to the first column of wells (e.g., column 1), resulting in a 1:2 dilution.[5]

  • Using a multichannel pipette, perform a serial twofold dilution by transferring 100 µL from column 1 to column 2. Mix by pipetting up and down several times.[5]

  • Continue this serial dilution process across the plate to the desired final concentration (e.g., column 10).

  • Discard 100 µL from the last dilution column (e.g., column 10) to ensure all wells have a final volume of 100 µL.[5]

  • Column 11 will serve as the growth control (no antibiotic), and column 12 will be the sterility control (no bacteria).[5]

Inoculum Preparation
  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

  • Transfer the colonies to a tube of sterile saline.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[6]

Inoculation and Incubation
  • Using a multichannel pipette, inoculate each well (columns 1-11) with 100 µL of the standardized bacterial suspension. The final volume in each well will be 200 µL.

  • Do not inoculate the sterility control wells (column 12).

  • Seal the plates to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours in ambient air.[6]

Reading and Interpreting Results
  • After incubation, visually inspect the plates for bacterial growth. A pellet at the bottom of the well indicates growth.

  • The MIC is the lowest concentration of this compound at which there is no visible growth.[3][7]

  • The growth control well (column 11) should show distinct turbidity, and the sterility control well (column 12) should remain clear.[5]

  • The determined MIC value is then compared to established clinical breakpoints to classify the isolate as Susceptible (S), Intermediate (I), or Resistant (R).[2][9]

Data Presentation

Quantitative data from broth microdilution experiments should be summarized in clear and structured tables for easy comparison.

Table 1: Example MIC Data for this compound against Various Bacterial Isolates

Bacterial Isolate IDOrganismThis compound MIC (µg/mL)Interpretation (S/I/R)
BSI-001Escherichia coli2S
UTI-002Klebsiella pneumoniae8I
WND-003Pseudomonas aeruginosa32R
CRS-004Staphylococcus aureus1S

Note: Interpretive criteria (S/I/R) are hypothetical and should be based on established guidelines from bodies like CLSI or EUCAST.

Quality Control

Quality control is essential to ensure the accuracy and reproducibility of the susceptibility testing results. This is achieved by testing standard reference strains with known MIC ranges.

Table 2: Illustrative Quality Control MIC Ranges for a Cephalosporin

Quality Control StrainAntimicrobial AgentAcceptable MIC Range (µg/mL)
Staphylococcus aureus ATCC 29213BAL91410.25 - 1
Enterococcus faecalis ATCC 29212BAL91410.06 - 0.5
Escherichia coli ATCC 25922BAL91410.03 - 0.12
Pseudomonas aeruginosa ATCC 27853BAL91411 - 4
Haemophilus influenzae ATCC 49766BAL91410.015 - 0.06

Source: Adapted from a multicenter study on BAL9141.[10]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution workflow for this compound susceptibility testing.

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep_antibiotic Prepare Cefoselis Stock Solution prep_plates Prepare Serial Dilutions in 96-Well Plate prep_antibiotic->prep_plates inoculate Inoculate Plates prep_plates->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate Plates (35°C, 16-20h) inoculate->incubate read_results Read MIC (Lowest concentration with no growth) incubate->read_results interpret Interpret Results (Compare MIC to Breakpoints) read_results->interpret

Broth Microdilution Experimental Workflow
Interpretation Logic

This diagram outlines the logical flow for interpreting the Minimum Inhibitory Concentration (MIC) results.

MIC_Interpretation cluster_comparison Comparison with Breakpoints cluster_result Interpretation start Determine MIC of Cefoselis (µg/mL) compare_s MIC ≤ S Breakpoint? start->compare_s compare_r MIC > R Breakpoint? compare_s->compare_r No susceptible Susceptible (S) compare_s->susceptible Yes intermediate Intermediate (I) compare_r->intermediate No resistant Resistant (R) compare_r->resistant Yes

Logic for MIC Result Interpretation

References

Application Notes and Protocols for Cefoselis Hydrochloride Disc Diffusion Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the date of this document, standardized interpretive criteria (zone diameter breakpoints) and quality control ranges for Cefoselis hydrochloride disc diffusion susceptibility testing have not been officially published by major regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The following protocols and data presentation tables are provided as a general guideline based on established principles for other cephalosporins. Users must validate this method in their laboratory and establish their own interpretive criteria and quality control ranges.

Introduction

Cefoselis is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis. This document provides a detailed protocol for performing a disc diffusion assay to determine the susceptibility of bacterial isolates to this compound.

Mechanism of Action

Cefoselis, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It specifically targets and binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. This inhibition disrupts the integrity of the cell wall, leading to cell lysis and bacterial death.

G cluster_bacterium Bacterial Cell CEF This compound PBP Penicillin-Binding Proteins (PBPs) CEF->PBP Binds to and inactivates CellWall Bacterial Cell Wall PBP->CellWall Synthesizes Lysis Cell Lysis (Bactericidal Effect) PBP->Lysis Inhibition leads to PG_Precursors Peptidoglycan Precursors PG_Precursors->PBP Catalyzes cross-linking G start Start inoculum Prepare 0.5 McFarland Bacterial Inoculum start->inoculum streak Streak MHA Plate with Inoculum inoculum->streak apply_disc Apply Cefoselis (30 µg) Disc streak->apply_disc incubate Incubate at 35°C for 16-20 hours apply_disc->incubate measure Measure Zone of Inhibition (mm) incubate->measure interpret Interpret Results (S, I, R) measure->interpret end End interpret->end

References

Application Notes and Protocols for Preparing Cefoselis Hydrochloride Stock Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefoselis is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] As a β-lactam antibiotic, its mechanism of action involves the inhibition of bacterial cell wall synthesis.[3][4][5] Cefoselis achieves this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[3][4][5] This disruption of the cell wall structure leads to bacterial cell lysis and death.[3][4] These application notes provide a detailed protocol for the preparation of Cefoselis hydrochloride stock solutions for use in various in vitro assays, such as minimum inhibitory concentration (MIC) determination and other susceptibility tests.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and its sulfate salt, which often exhibits enhanced water solubility and stability.[1]

PropertyValueSource
This compound
Molecular FormulaC19H23ClN8O6S2[6]
Molecular Weight559.02 g/mol [6]
Purity≥98%[6]
Cefoselis Sulfate
Molecular FormulaC19H24N8O10S3[7]
Solubility in DMSO≥62.1 mg/mL (with gentle warming)[7]
Solubility in Water14.29 mg/mL (requires sonication)[2]
Storage and Stability
Solid PowderDry, dark at -20°C for up to 1 year[6]
Stock Solution0 - 4°C for up to 1 month[6]
pH for Optimal Stability4.0 - 6.5[8]

Experimental Protocols

Preparation of a 10 mg/mL this compound Stock Solution

This protocol details the steps for preparing a 10 mg/mL stock solution of this compound. This concentration is a common starting point for serial dilutions in many in vitro assays.

Materials:

  • This compound powder

  • Sterile, deionized, or distilled water

  • Calibrated analytical balance

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Sterile serological pipettes

  • Vortex mixer

  • 0.22 µm syringe filter

  • Sterile syringes

  • Sterile microcentrifuge tubes for aliquots

  • Personal protective equipment (lab coat, gloves, safety glasses)

Procedure:

  • Calculate the required mass: To prepare 10 mL of a 10 mg/mL stock solution, 100 mg of this compound powder is required.

  • Weigh the powder: Using a calibrated analytical balance, carefully weigh 100 mg of this compound powder and transfer it to a sterile conical tube.

  • Dissolve the powder: Add a small amount of sterile water (e.g., 5 mL) to the conical tube. Vortex the tube vigorously until the powder is completely dissolved. It may be necessary to gently warm the solution or use an ultrasonic bath to aid dissolution.

  • Adjust the final volume: Once the powder is fully dissolved, add sterile water to bring the final volume to 10 mL.

  • Sterilization: To ensure the sterility of the stock solution, filter it through a 0.22 µm syringe filter into a new sterile conical tube.

  • Aliquoting: Dispense the stock solution into sterile, clearly labeled microcentrifuge tubes in volumes appropriate for your experimental needs to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C for long-term use. For short-term use, the stock solution can be stored at 4°C for up to one month.[6]

Visualizations

Cefoselis Mechanism of Action

The following diagram illustrates the signaling pathway of Cefoselis's mechanism of action, leading to bacterial cell death.

G cluster_extracellular Extracellular Space cluster_cellwall Bacterial Cell Wall cluster_cytoplasm Cytoplasm Cefoselis Cefoselis PBP Penicillin-Binding Proteins (PBPs) Cefoselis->PBP Binds to Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Inhibits Lysis Cell Lysis & Bacterial Death Peptidoglycan->Lysis Weakened cell wall leads to

Caption: Mechanism of action of Cefoselis.

Experimental Workflow for Stock Solution Preparation

This diagram outlines the experimental workflow for preparing this compound stock solutions.

G start Start weigh Weigh Cefoselis Hydrochloride Powder start->weigh dissolve Dissolve in Sterile Water weigh->dissolve vortex Vortex to Mix dissolve->vortex volume Adjust to Final Volume vortex->volume filter Sterile Filter (0.22 µm) volume->filter aliquot Aliquot into Sterile Tubes filter->aliquot store Store at -20°C aliquot->store end End store->end

Caption: Workflow for Cefoselis stock solution preparation.

References

Application Notes and Protocols: Cefoselis Hydrochloride in Bacterial Culture and Screening

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cefoselis is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2][3] As a β-lactam antibiotic, its primary application in research and clinical settings is for the treatment of severe bacterial infections and for the in vitro evaluation of bacterial susceptibility.[4] Its stability against many β-lactamases makes it an effective agent against certain resistant strains.[4] These application notes provide detailed protocols for the use of Cefoselis hydrochloride in bacterial culture for susceptibility testing and screening purposes, tailored for researchers, scientists, and drug development professionals.

Mechanism of Action

Cefoselis exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4] The process involves several key steps:

  • Penetration: Cefoselis penetrates the outer membrane of Gram-negative bacteria to reach the periplasmic space.[3]

  • PBP Binding: It binds to and inactivates Penicillin-Binding Proteins (PBPs), which are essential enzymes for the final step in peptidoglycan synthesis.[4]

  • Inhibition of Transpeptidation: This binding prevents the cross-linking of peptidoglycan chains, which is crucial for the integrity and strength of the bacterial cell wall.

  • Cell Lysis: The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[4]

cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Catalyzes CellWall Stable Cell Wall Synthesis Peptidoglycan->CellWall Lysis Cell Lysis & Bacterial Death Cefoselis Cefoselis Cefoselis->PBP Inhibition->Lysis Leads to

Caption: Mechanism of action of Cefoselis.

Applications in Bacterial Culture and Screening

This compound is a critical tool for several microbiology applications:

  • Antimicrobial Susceptibility Testing (AST): To determine the concentration of Cefoselis required to inhibit or kill specific bacterial isolates. This is crucial for understanding resistance patterns.

  • Selective Agent: In complex microbial communities, Cefoselis can be used in culture media to inhibit the growth of susceptible bacteria, allowing for the isolation or enrichment of resistant strains.

  • Screening Tool: In drug discovery, it can be used as a reference compound when screening for new antibiotics with similar or different mechanisms of action.

In Vitro Activity of Cefoselis

The following tables summarize the in vitro activity of Cefoselis against a range of clinically important Gram-negative and Gram-positive bacteria. Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.[5][6]

Table 1: In Vitro Activity of Cefoselis Against Gram-Negative Bacteria

Organism Phenotype No. of Isolates MIC₅₀ (mg/L) MIC₉₀ (mg/L) Susceptibility Rate (%) Source
Escherichia coli Non-ESBL 100 ≤0.06 0.12 100 [1]
Escherichia coli ESBL-producing 100 >64 >64 3.0 [1]
Klebsiella pneumoniae Non-ESBL 53 0.12 0.5 94.3 [1]
Klebsiella pneumoniae ESBL-producing 100 64 >64 3.0 [1]
Proteus mirabilis Non-ESBL 33 ≤0.06 0.25 97.0 [1]
Proteus mirabilis ESBL-producing 21 32 >64 9.5 [1]
Pseudomonas aeruginosa - 150 8 32 73.3 [1]
Acinetobacter baumannii - 139 32 >64 18.7 [1]
Enterobacter cloacae - 30 0.5 64 70.0 [1]

| Serratia marcescens | - | 30 | 2 | 8 | 83.3 |[1] |

ESBL: Extended-Spectrum β-Lactamase

Table 2: In Vitro Activity of Cefoselis Against Gram-Positive Bacteria

Organism Phenotype No. of Isolates MIC₅₀ (mg/L) MIC₉₀ (mg/L) Susceptibility Rate (%) Source
Staphylococcus aureus MSSA 100 2 4 100 [1]
Staphylococcus aureus MRSA 100 32 >64 0 [1]
Streptococcus pneumoniae PSSP 25 ≤0.06 ≤0.06 100 [1]
β-hemolytic Streptococcus - 30 ≤0.06 ≤0.06 100 [1]

| Viridans group Streptococcus | - | 30 | 0.12 | 0.5 | 100 |[1] |

MSSA: Methicillin-Sensitive Staphylococcus aureus; MRSA: Methicillin-Resistant Staphylococcus aureus; PSSP: Penicillin-Susceptible Streptococcus pneumoniae

Experimental Protocols

The following are standard protocols for determining bacterial susceptibility to this compound. Methodologies should be performed in accordance with Clinical and Laboratory Standards Institute (CLSI) guidelines.[1][3]

Protocol: Broth Microdilution for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of Cefoselis against a bacterial isolate.

Materials:

  • This compound powder

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial isolate grown on an appropriate agar medium

  • Sterile saline or broth and 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Quality control strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water) to a known concentration (e.g., 1280 mg/L). Filter-sterilize the solution.

  • Serial Dilutions: a. Add 100 µL of CAMHB to all wells of a 96-well plate. b. Add 100 µL of the Cefoselis stock solution to the first well of each row to be tested and mix. c. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well. This will create a range of concentrations (e.g., from 64 mg/L to 0.06 mg/L).

  • Inoculum Preparation: a. Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate after 18-24 hours of incubation. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation: Add 10 µL of the final bacterial inoculum to each well, including a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation: a. Examine the plate for bacterial growth (indicated by turbidity). b. The MIC is the lowest concentration of Cefoselis at which there is no visible growth.

Protocol: Disk Diffusion (Kirby-Bauer) Susceptibility Test

This method provides a qualitative assessment of susceptibility (Susceptible, Intermediate, or Resistant).

Materials:

  • Cefoselis disks (e.g., 30 µg)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial isolate and 0.5 McFarland standard

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Ruler or caliper

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in section 5.1.

  • Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate three times, rotating the plate 60 degrees between each application to ensure even coverage.

  • Disk Application: Aseptically apply a Cefoselis disk to the surface of the inoculated agar. Gently press the disk to ensure complete contact.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Result Interpretation: a. Measure the diameter of the zone of inhibition (the area with no bacterial growth) around the disk in millimeters. b. Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameter to established breakpoints from CLSI or EUCAST guidelines.

Experimental Workflow

The general workflow for conducting antimicrobial susceptibility testing is outlined below.

cluster_mic Broth Microdilution (MIC) cluster_disk Disk Diffusion (Kirby-Bauer) start Bacterial Isolate (Pure Culture) inoculum Prepare Inoculum (0.5 McFarland) start->inoculum mic_setup Prepare Serial Dilutions & Inoculate Plate inoculum->mic_setup disk_setup Inoculate MHA Plate & Apply Disk inoculum->disk_setup mic_incubate Incubate 16-20h at 35°C mic_setup->mic_incubate mic_read Read MIC Value (mg/L) mic_incubate->mic_read end_node Determine Susceptibility (Susceptible / Intermediate / Resistant) mic_read->end_node disk_incubate Incubate 16-20h at 35°C disk_setup->disk_incubate disk_read Measure Zone Diameter (mm) disk_incubate->disk_read disk_read->end_node

References

Application Notes and Protocols for Synergy Testing of Cefoselis Hydrochloride with Other Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing in vitro synergy testing of Cefoselis hydrochloride with other classes of antibiotics. The protocols outlined below are intended to assist researchers in evaluating the potential for enhanced antimicrobial efficacy through combination therapy, a crucial strategy in combating the rise of antibiotic resistance.

Introduction to this compound

Cefoselis is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs). While effective as a monotherapy against susceptible organisms, its combination with other antimicrobial agents can potentially broaden its spectrum, prevent the emergence of resistance, and produce a synergistic killing effect.

Synergy Testing: Principles and Interpretation

Antibiotic synergy occurs when the combined effect of two or more drugs is significantly greater than the sum of their individual effects. The most common method for quantifying synergy is the checkerboard assay, which determines the Fractional Inhibitory Concentration Index (FICI). The FICI is calculated as follows:

FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of B alone)

The interaction is interpreted based on the FICI value:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4

  • Antagonism: FICI > 4

Data on this compound Synergy

The following tables summarize the in vitro synergistic and additive effects of this compound when combined with other antibiotics against key bacterial pathogens.

Table 1: Synergy of Cefoselis with Amikacin against Pseudomonas aeruginosa

Strain TypeCefoselis CombinationInteractionFICI RangeReference
P. aeruginosa (n=30)AmikacinSynergyNot specified, but observed in 26.7% of strains
P. aeruginosa (n=30)AmikacinAdditiveNot specified, but observed in 40.0% of strains
P. aeruginosa (n=30)AmikacinIndifferenceNot specified, but observed in 33.3% of strains

Table 2: Additive Effect of Cefoselis with Vancomycin against Methicillin-Resistant Staphylococcus aureus (MRSA)

Strain TypeCefoselis CombinationInteractionFICI RangeReference
MRSA (n=30)VancomycinAdditiveNot specified, but observed in 36.7% of strains
MRSA (n=30)VancomycinIndifferenceNot specified, but observed in 63.3% of strains

Table 3: Representative Synergy Data for a Cephalosporin (Ceftazidime) with a Fluoroquinolone (Levofloxacin) against Pseudomonas aeruginosa

Note: As specific FICI data for Cefoselis with a fluoroquinolone was not available, this data for a similar cephalosporin is provided as a reference.

Strain TypeCephalosporin CombinationInteractionFICI ValueReference
P. aeruginosa ATCC27853Ceftazidime + LevofloxacinAdditive1.0

Experimental Protocols

Protocol 1: Checkerboard Assay for Synergy Testing

This protocol details the checkerboard microdilution method to determine the FICI of this compound in combination with another antibiotic.

Materials:

  • This compound powder

  • Partner antibiotic powder (e.g., amikacin, vancomycin, ciprofloxacin)

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

  • Sterile multichannel pipettes and reservoirs

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional, for OD600 readings)

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of this compound and the partner antibiotic in a suitable solvent (e.g., sterile distilled water or as recommended by the manufacturer) at a concentration of at least 10 times the highest concentration to be tested. The stability of Cefoselis in solution should be considered; it is stable in glucose solutions and for at least 24 hours at room temperature.

  • Plate Setup:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • In the first column, add 100 µL of the Cefoselis stock solution to the first well (A1) and perform serial two-fold dilutions down the column by transferring 100 µL to the subsequent wells. Discard the final 100 µL from the last well.

    • Similarly, in the first row, add 100 µL of the partner antibiotic stock solution to well A1 and perform serial two-fold dilutions across the row.

    • This creates a gradient of Cefoselis concentrations along the y-axis and the partner antibiotic along the x-axis.

  • Bacterial Inoculation: Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. Add 100 µL of this diluted inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 35°C ± 2°C for 18-24 hours.

  • Reading Results: Determine the Minimum Inhibitory Concentration (MIC) of each antibiotic alone and in combination by visual inspection for turbidity or by reading the optical density at 600 nm. The MIC is the lowest concentration that completely inhibits visible growth.

  • FICI Calculation: Calculate the FICI using the formula provided in the "Synergy Testing: Principles and Interpretation" section.

Protocol 2: Time-Kill Assay

This protocol is used to assess the bactericidal activity of antibiotic combinations over time.

Materials:

  • This compound and partner antibiotic stock solutions

  • CAMHB

  • Bacterial inoculum standardized to 0.5 McFarland

  • Sterile culture tubes

  • Shaking incubator (35°C ± 2°C)

  • Apparatus for serial dilutions and colony counting (e.g., agar plates, spreader)

Procedure:

  • Preparation: Prepare culture tubes with CAMHB containing the antibiotics at desired concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC) alone and in combination. Include a growth control tube without any antibiotic.

  • Inoculation: Inoculate each tube with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation and Sampling: Incubate the tubes at 35°C ± 2°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Count: Perform serial dilutions of each aliquot and plate onto appropriate agar plates. Incubate the plates overnight and count the number of colonies (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each antibiotic combination and control. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.

Visualizations

Signaling Pathways and Mechanisms of Action

The synergistic effect of this compound with other antibiotics often results from complementary mechanisms of action that lead to enhanced bacterial killing.

Synergy_Mechanisms cluster_Cefoselis This compound (Cephalosporin) cluster_Partner_Antibiotics Partner Antibiotics cluster_Bacterial_Cell Bacterial Cell Cefoselis Cefoselis PBP Penicillin-Binding Proteins (PBPs) Cefoselis->PBP Inhibits CellWall Cell Wall Synthesis PBP->CellWall Blocks Aminoglycoside Aminoglycoside (e.g., Amikacin) ProteinSynthesis Protein Synthesis (30S Ribosome) Aminoglycoside->ProteinSynthesis Inhibits Fluoroquinolone Fluoroquinolone (e.g., Ciprofloxacin) DNASynthesis DNA Replication (DNA Gyrase/Topoisomerase IV) Fluoroquinolone->DNASynthesis Inhibits Glycopeptide Glycopeptide (e.g., Vancomycin) Glycopeptide->CellWall Inhibits at an earlier stage BacterialDeath Synergistic Bacterial Death CellWall->BacterialDeath ProteinSynthesis->BacterialDeath DNASynthesis->BacterialDeath

Caption: Mechanisms of action for Cefoselis and partner antibiotics leading to synergy.

Experimental Workflow: Checkerboard Assay

The following diagram illustrates the workflow for the checkerboard assay.

Checkerboard_Workflow Start Start PrepStocks Prepare Antibiotic Stock Solutions (Cefoselis & Partner) Start->PrepStocks SerialDilute Perform 2D Serial Dilutions in 96-well Plate PrepStocks->SerialDilute Inoculate Inoculate Plate with Bacterial Suspension SerialDilute->Inoculate PrepInoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) PrepInoculum->Inoculate Incubate Incubate Plate (35°C, 18-24h) Inoculate->Incubate ReadResults Determine MICs (Visual/OD600) Incubate->ReadResults Calc_FICI Calculate FICI ReadResults->Calc_FICI Interpret Interpret Results (Synergy, Additive, Antagonism) Calc_FICI->Interpret End End Interpret->End

Caption: Workflow for the checkerboard synergy assay.

Experimental Workflow: Time-Kill Assay

The following diagram illustrates the workflow for the time-kill assay.

TimeKill_Workflow Start Start PrepTubes Prepare Culture Tubes with Antibiotics (Alone & Combo) Start->PrepTubes Inoculate Inoculate Tubes PrepTubes->Inoculate PrepInoculum Prepare Standardized Bacterial Inoculum PrepInoculum->Inoculate Incubate Incubate with Shaking (35°C) Inoculate->Incubate Sample Sample at Time Points (0, 2, 4, 8, 24h) Incubate->Sample SerialDilute Perform Serial Dilutions Sample->SerialDilute Plate Plate Dilutions on Agar SerialDilute->Plate CountColonies Incubate Plates & Count CFUs Plate->CountColonies PlotData Plot log10 CFU/mL vs. Time CountColonies->PlotData Interpret Interpret Results (Bactericidal Activity, Synergy) PlotData->Interpret End End Interpret->End

Caption: Workflow for the time-kill synergy assay.

Application Notes and Protocols for Studying Beta-Lactamase Inhibition Using Cefoselis Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefoselis hydrochloride is a fourth-generation parenteral cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Its structural features are designed to confer stability against hydrolysis by many common beta-lactamases, the primary mechanism of resistance to beta-lactam antibiotics in Gram-negative bacteria. These enzymes inactivate beta-lactam antibiotics by hydrolyzing the amide bond in the characteristic beta-lactam ring.[3][4] Understanding the interaction between Cefoselis and various beta-lactamases is crucial for determining its clinical efficacy, guiding therapeutic strategies, and in the development of new antimicrobial agents.

This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to study and characterize beta-lactamase activity and inhibition in a research setting.

Data Presentation: In Vitro Susceptibility of Bacterial Isolates to Cefoselis

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for Cefoselis against various clinically relevant bacterial isolates, including those expressing different beta-lactamase profiles. This data is essential for assessing the stability of Cefoselis to enzymatic inactivation and its potential therapeutic utility.

Table 1: Comparative In Vitro Activity of Cefoselis against ESBL-Producing and Non-ESBL-Producing Enterobacteriaceae

OrganismBeta-Lactamase StatusCefoselis MIC Range (µg/mL)Cefoselis MIC₅₀ (µg/mL)Cefoselis MIC₉₀ (µg/mL)Susceptibility Rate (%)
Escherichia coliESBL-Negative0.008 - 0.1250.030.06100
ESBL-Positive≤0.06 - >25632>256<10
Klebsiella pneumoniaeESBL-Negative0.008 - 0.1250.060.12594.3
ESBL-Positive≤0.125 - >25664>256<10
Proteus mirabilisESBL-Negative0.008 - 0.1250.030.0697.0
ESBL-Positive1 - >256128>256<10

Data compiled from studies on clinical isolates.[1][2]

Table 2: In Vitro Activity of Cefoselis against Pseudomonas aeruginosa and other Enterobacterales

OrganismCefoselis MIC Range (µg/mL)Cefoselis MIC₅₀ (µg/mL)Cefoselis MIC₉₀ (µg/mL)Susceptibility Rate (%)
Pseudomonas aeruginosa0.25 - >25643273.3
Enterobacter cloacae0.008 - 0.250.060.25-

Data compiled from studies on clinical isolates.[1][5]

Mechanism of Beta-Lactamase Action and Inhibition

Beta-lactamases hydrolyze the beta-lactam ring of antibiotics like Cefoselis, rendering them inactive. The general mechanism involves the acylation of a serine residue in the active site of the enzyme, followed by deacylation, which regenerates the active enzyme. Cefoselis, like other fourth-generation cephalosporins, is designed to be a poor substrate for many common beta-lactamases, particularly AmpC cephalosporinases and some extended-spectrum beta-lactamases (ESBLs). This stability is a key attribute contributing to its broad spectrum of activity.

Experimental Protocols

Here we provide detailed protocols for assessing the interaction of Cefoselis with beta-lactamase-producing bacteria and purified beta-lactamase enzymes.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of Cefoselis by Broth Microdilution

This protocol determines the minimum concentration of Cefoselis required to inhibit the visible growth of a bacterial isolate and is a fundamental method for assessing its antibacterial potency and stability to bacterial beta-lactamases.

Materials:

  • This compound (analytical grade)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial isolates (test strains and quality control strains, e.g., E. coli ATCC 25922)

  • Spectrophotometer

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Cefoselis Stock Solution: Prepare a stock solution of this compound in a suitable sterile solvent (e.g., water or DMSO) at a concentration of 10 mg/mL. Further dilute in CAMHB to achieve a working stock solution of 2560 µg/mL.

  • Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the Cefoselis working stock solution in CAMHB to obtain final concentrations typically ranging from 256 µg/mL to 0.03 µg/mL. Leave a well with no antibiotic as a positive growth control.

  • Inoculum Preparation: Culture the bacterial isolate on an appropriate agar medium overnight. Suspend several colonies in sterile saline or PBS and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the Cefoselis dilutions and the growth control.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of Cefoselis that completely inhibits visible growth of the organism as detected by the unaided eye.

Visualization of the MIC Determination Workflow:

MIC_Workflow cluster_prep Preparation cluster_assay Assay Cefoselis_Stock Cefoselis Stock (10 mg/mL) Working_Stock Working Stock (2560 µg/mL in CAMHB) Cefoselis_Stock->Working_Stock Serial_Dilutions Serial Dilutions in 96-well plate Working_Stock->Serial_Dilutions Inoculation Inoculate Plate Serial_Dilutions->Inoculation Bacterial_Culture Bacterial Culture (Overnight) McFarland_Standard 0.5 McFarland Standard Bacterial_Culture->McFarland_Standard Final_Inoculum Final Inoculum (5 x 10^5 CFU/mL) McFarland_Standard->Final_Inoculum Final_Inoculum->Inoculation Incubation Incubate (35°C, 16-20h) Inoculation->Incubation Read_MIC Read MIC Incubation->Read_MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of Cefoselis.

Protocol 2: Beta-Lactamase Hydrolysis Assay using a Chromogenic Substrate (Nitrocefin)

This spectrophotometric assay is used to determine the rate of hydrolysis of a beta-lactam substrate by a purified beta-lactamase enzyme or a crude cell lysate. Cefoselis can be used as a competitive inhibitor in this assay to determine its inhibitory properties.

Materials:

  • Purified beta-lactamase (e.g., TEM-1, SHV-1, AmpC) or crude bacterial lysate

  • This compound

  • Nitrocefin (a chromogenic cephalosporin substrate)

  • Phosphate buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • Spectrophotometer capable of kinetic measurements (e.g., at 486 nm for Nitrocefin hydrolysis)

  • 96-well UV-transparent microtiter plates

Procedure:

  • Preparation of Reagents:

    • Dissolve Nitrocefin in DMSO to a stock concentration of 10 mM. Dilute in phosphate buffer to a working concentration (e.g., 100 µM).

    • Prepare a stock solution of the beta-lactamase enzyme in phosphate buffer. The final concentration will need to be optimized for the specific enzyme activity.

    • Prepare a stock solution of this compound in phosphate buffer and perform serial dilutions to obtain a range of concentrations to be tested.

  • Assay Setup:

    • In a 96-well plate, add the phosphate buffer.

    • Add the Cefoselis solution at various concentrations to the appropriate wells. Include a control well with no Cefoselis.

    • Add the beta-lactamase enzyme solution to all wells except for a substrate blank.

    • Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5-10 minutes.

  • Initiation of Reaction:

    • Initiate the reaction by adding the Nitrocefin working solution to all wells.

  • Kinetic Measurement:

    • Immediately place the plate in the spectrophotometer and measure the change in absorbance at 486 nm over time (e.g., every 30 seconds for 10-30 minutes). The hydrolysis of Nitrocefin results in a color change from yellow to red, leading to an increase in absorbance.

  • Data Analysis:

    • Calculate the initial velocity (rate of change of absorbance) for each reaction.

    • Plot the initial velocity against the concentration of Cefoselis.

    • Determine the IC₅₀ value of Cefoselis, which is the concentration required to inhibit 50% of the beta-lactamase activity.

    • For more detailed kinetic analysis, vary the substrate (Nitrocefin) concentration in the presence of different fixed concentrations of Cefoselis to determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive) using Lineweaver-Burk or other kinetic plots.

Visualization of the Beta-Lactamase Inhibition Assay Workflow:

Inhibition_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Plate Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Nitrocefin Nitrocefin Stock Add_Nitrocefin Add Nitrocefin (Start Reaction) Nitrocefin->Add_Nitrocefin Enzyme Beta-Lactamase Stock Add_Enzyme Add Enzyme Enzyme->Add_Enzyme Cefoselis Cefoselis Stock & Serial Dilutions Add_Cefoselis Add Cefoselis (or buffer control) Cefoselis->Add_Cefoselis Plate 96-well Plate Add_Buffer Add Buffer Plate->Add_Buffer Add_Buffer->Add_Cefoselis Add_Cefoselis->Add_Enzyme Pre_incubation Pre-incubate Add_Enzyme->Pre_incubation Pre_incubation->Add_Nitrocefin Kinetic_Read Kinetic Absorbance Reading (486 nm) Add_Nitrocefin->Kinetic_Read Calculate_Velocity Calculate Initial Velocity Kinetic_Read->Calculate_Velocity Plot_Data Plot Velocity vs. [Cefoselis] Calculate_Velocity->Plot_Data Determine_IC50_Ki Determine IC50 / Ki Plot_Data->Determine_IC50_Ki

Caption: Workflow for a beta-lactamase inhibition assay using Cefoselis.

Signaling Pathways and Logical Relationships

The interaction between Cefoselis, beta-lactamase, and the bacterial cell can be visualized as a competitive relationship at the enzymatic level, which ultimately impacts bacterial survival.

Cefoselis_Action_Pathway cluster_extracellular Extracellular cluster_periplasm Periplasmic Space cluster_outcome Bacterial Outcome Cefoselis Cefoselis BetaLactamase Beta-Lactamase (e.g., TEM, SHV, AmpC) Cefoselis->BetaLactamase Binds to PBP Penicillin-Binding Proteins (PBPs) Cefoselis->PBP Binds to Inhibition Inhibition Cefoselis->Inhibition Leads to Hydrolysis Hydrolysis BetaLactamase->Hydrolysis Leads to CellWall_Synthesis Cell Wall Synthesis PBP->CellWall_Synthesis Essential for Resistance Resistance & Survival Hydrolysis->Resistance Results in Inhibition->CellWall_Synthesis Blocks Cell_Lysis Cell Lysis & Death CellWall_Synthesis->Cell_Lysis Disruption leads to

References

Cefoselis Hydrochloride: Application Notes for In Vitro Synergy Studies Against Resistant Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefoselis, a fourth-generation cephalosporin, demonstrates a broad spectrum of antibacterial activity. Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis and death. While effective against many Gram-positive and Gram-negative bacteria, studies have consistently shown that methicillin-resistant Staphylococcus aureus (MRSA) strains are typically resistant to Cefoselis when used as a monotherapy.[1][2][3]

However, emerging research highlights the potential of Cefoselis in combination therapies. Synergistic effects have been observed when Cefoselis is paired with other antibiotics, such as vancomycin, against MRSA.[4] This indicates a promising avenue for in vitro research to explore novel treatment strategies against these challenging resistant pathogens.

These application notes provide detailed protocols for investigating the synergistic activity of Cefoselis hydrochloride in combination with other antibiotics against resistant Staphylococcus aureus in an in vitro setting.

Data Presentation: Synergistic Activity of Cefoselis

The following table summarizes the in vitro synergistic effect of Cefoselis in combination with vancomycin against MRSA strains as determined by the checkerboard assay.[4]

Combination TherapyNumber of MRSA Strains TestedPercentage Showing Additive EffectPercentage Showing IndifferenceAntagonism Observed
Cefoselis + Vancomycin3036.7%63.3%None

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

A crucial first step in synergy testing is to determine the MIC of each antibiotic individually against the target MRSA strains. The broth microdilution method is a standard and reliable technique for this purpose.

Protocol: Broth Microdilution MIC Assay

  • Preparation of Bacterial Inoculum:

    • From a fresh culture of the MRSA strain on an appropriate agar plate, select 3-5 colonies and inoculate into a tube of cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Incubate the broth culture at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of Antibiotic Dilutions:

    • Prepare stock solutions of this compound and the second antibiotic (e.g., vancomycin) in a suitable solvent.

    • Perform serial two-fold dilutions of each antibiotic in CAMHB in separate 96-well microtiter plates to cover a range of concentrations above and below the expected MIC.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the antibiotic-containing plates.

    • Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Checkerboard Synergy Assay

The checkerboard assay is a widely used method to assess the in vitro interaction between two antimicrobial agents.

Protocol: Checkerboard Assay

  • Plate Setup:

    • In a 96-well microtiter plate, create a two-dimensional array of antibiotic concentrations.

    • Dilute Antibiotic A (e.g., Cefoselis) horizontally across the plate, and dilute Antibiotic B (e.g., vancomycin) vertically down the plate. This creates wells with various combinations of the two drugs.

  • Inoculation:

    • Inoculate each well with the MRSA suspension prepared as described in the MIC protocol (final concentration of ~5 x 10⁵ CFU/mL).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis and Interpretation:

    • Determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) index for each combination that inhibits growth:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

      • FIC Index (FICI) = FIC of Drug A + FIC of Drug B

    • Interpret the FICI as follows:

      • Synergy: FICI ≤ 0.5

      • Additive/Indifference: 0.5 < FICI ≤ 4

      • Antagonism: FICI > 4

Time-Kill Assay

Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of antimicrobial agents over time.

Protocol: Time-Kill Assay

  • Preparation:

    • Prepare tubes of CAMHB containing the antibiotics at desired concentrations (e.g., 0.5 x MIC, 1 x MIC, 2 x MIC), both individually and in combination.

    • Prepare a bacterial inoculum as described in the MIC protocol, diluted to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

  • Inoculation and Sampling:

    • Add the bacterial inoculum to each antibiotic-containing tube and a growth control tube (no antibiotic).

    • Incubate all tubes at 37°C with shaking.

    • At specified time points (e.g., 0, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Counting:

    • Perform serial dilutions of each aliquot in sterile saline or phosphate-buffered saline.

    • Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).

    • Incubate the plates at 37°C for 18-24 hours and count the number of colonies (CFU/mL).

  • Data Analysis:

    • Plot the log₁₀ CFU/mL against time for each antibiotic concentration and combination.

    • Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and the most active single agent at a specific time point.

Visualizations

Signaling Pathway: Cefoselis Mechanism of Action

G cluster_bacterium Staphylococcus aureus PBP Penicillin-Binding Proteins (PBPs) CellWall Bacterial Cell Wall PBP->CellWall Cross-linking Lysis Cell Lysis & Death PBP->Lysis Inhibition leads to Peptidoglycan Peptidoglycan Synthesis Peptidoglycan->PBP Catalyzed by Cefoselis Cefoselis Cefoselis->PBP Inhibits

Caption: Mechanism of action of Cefoselis against S. aureus.

Experimental Workflow: MIC Determination

G A Prepare MRSA Inoculum C Inoculate Microtiter Plate A->C B Prepare Serial Antibiotic Dilutions B->C D Incubate at 37°C for 18-24h C->D E Read and Record MIC D->E

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Experimental Workflow: Checkerboard Synergy Assay

G A Prepare 2D Array of Antibiotic Concentrations B Inoculate with MRSA Suspension A->B C Incubate at 37°C for 18-24h B->C D Determine MICs of Combinations C->D E Calculate FIC Index D->E F Determine Synergy/ Additive/Antagonism E->F

Caption: Workflow for the checkerboard synergy assay.

Experimental Workflow: Time-Kill Assay

G cluster_prep Preparation A Prepare Antibiotic Solutions C Inoculate Tubes A->C B Prepare MRSA Inoculum B->C D Incubate with Shaking C->D E Sample at Time Points (0, 4, 8, 12, 24h) D->E F Perform Serial Dilutions and Plate E->F G Incubate Plates and Count Colonies (CFU/mL) F->G H Plot Time-Kill Curve and Analyze G->H

Caption: Workflow for the time-kill assay.

References

Troubleshooting & Optimization

Technical Support Center: Cefoselis Hydrochloride Stability in Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of Cefoselis hydrochloride in various culture media for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Disclaimer: Direct stability data for this compound in specific cell culture media is limited in published literature. The quantitative data presented here is based on studies of Cefoselis sulfate in intravenous solutions. While this provides valuable insight into the molecule's stability, researchers are strongly encouraged to perform stability studies in their specific culture medium using the provided protocol.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in my culture medium at 37°C?

While specific data in culture media is unavailable, studies on Cefoselis sulfate in aqueous solutions indicate that temperature is a critical factor in its stability. As a general guideline for cephalosporins, prolonged incubation at 37°C can lead to degradation. For sensitive experiments, it is advisable to prepare fresh Cefoselis-containing media or determine its stability under your specific experimental conditions.

Q2: How does the pH of the culture medium affect this compound stability?

The stability of Cefoselis is pH-dependent. Studies on Cefoselis sulfate show it is most stable in a pH range of 4 to 6.5. Most standard culture media are buffered to a physiological pH of around 7.2-7.4. At this pH, some degradation of Cefoselis may occur over time. It is important to monitor the pH of your culture, as cellular metabolism can cause it to shift, potentially accelerating degradation.

Q3: Can components of my culture medium affect the stability of this compound?

Yes, certain components in culture media could potentially interact with and degrade Cefoselis. For instance, some studies have shown that solutions containing mannitol can reduce the stability of Cefoselis sulfate. While common culture media components have not been specifically tested, it is a possibility to consider, especially in complex or custom media formulations.

Q4: How long can I store stock solutions of this compound?

For optimal results, it is recommended to prepare fresh stock solutions of this compound. If storage is necessary, sterile-filtered stock solutions should be stored at low temperatures. Based on data for Cefoselis sulfate, storage at 5°C for up to 24 hours or at -20°C for up to 30 days in a suitable solvent may be possible. However, it is crucial to validate the stability of your own stock solutions under your specific storage conditions.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Loss of Cefoselis antibacterial activity in my experiment. Degradation due to prolonged incubation at 37°C: The β-lactam ring, essential for antibacterial activity, is susceptible to hydrolysis at physiological temperatures.- Prepare fresh Cefoselis-containing medium for each experiment.- Minimize the time the medium containing Cefoselis is kept at 37°C before use.- Perform a time-course experiment to determine the rate of degradation under your specific conditions.
pH of the culture medium has shifted: Cellular metabolism can lead to acidification or alkalinization of the medium, moving the pH out of the optimal range for Cefoselis stability.- Monitor the pH of your culture medium regularly.- Use a medium with a robust buffering system (e.g., HEPES) if significant pH shifts are observed.
Inactivation by other components in the medium: Specific supplements or high concentrations of certain amino acids or ions could potentially accelerate degradation.- If using a custom medium, assess the stability of Cefoselis in the basal medium versus the fully supplemented medium.- Review the literature for known interactions between cephalosporins and your specific media components.
Inconsistent experimental results when using Cefoselis. Variability in stock solution potency: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation.- Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.- Store stock solutions protected from light at ≤ -20°C.- Qualify a new batch of stock solution to ensure its potency before use in critical experiments.
Precipitation of Cefoselis in the medium. - Ensure this compound is fully dissolved in the initial solvent before adding it to the culture medium.- Do not exceed the solubility limit of Cefoselis in your medium.

Quantitative Data on Cefoselis Sulfate Stability

The following tables summarize the stability of Cefoselis sulfate in different intravenous solutions at various temperatures. This data can serve as a proxy for understanding the potential stability of Cefoselis in aqueous environments like culture media.

Table 1: Stability of Cefoselis Sulfate (20 mg/mL) at Room Temperature (20°C)

Intravenous SolutionConcentration% Initial Concentration Remaining After 24h
5% Glucose5%> 99.5%
10% Glucose10%> 99.5%
Mannitol20%91.6% (after 2h)

Data extracted from a study on Cefoselis sulfate stability in intravenous solutions.

Table 2: Stability of Cefoselis Sulfate (20 mg/mL) at 5°C

Intravenous SolutionConcentration% Initial Concentration Remaining After 24h
5% Glucose5%> 98%
10% Glucose10%> 98%
0.9% Sodium Chloride0.9%> 98%

Data extracted from a study on Cefoselis sulfate stability in intravenous solutions.

Table 3: Stability of Cefoselis Sulfate (20 mg/mL) at -20°C

Intravenous SolutionConcentration% Initial Concentration Remaining After 30 days
5% Glucose5%> 95%
10% Glucose10%> 95%
0.9% Sodium Chloride0.9%> 95%

Data extracted from a study on Cefoselis sulfate stability in intravenous solutions.

Experimental Protocols

Protocol for Determining the Stability of this compound in Culture Medium using HPLC

This protocol outlines a method to quantify the concentration of this compound in a specific culture medium over time.

1. Materials and Reagents:

  • This compound standard

  • Your specific cell culture medium (e.g., RPMI-1640, DMEM)

  • High-performance liquid chromatography (HPLC) system with UV detector

  • C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile phase: e.g., a mixture of ammonium acetate buffer and acetonitrile. The exact composition should be optimized for your system.

  • Sterile syringe filters (0.22 µm)

  • Sterile tubes

  • Incubator at 37°C with appropriate CO2 levels

2. Preparation of Cefoselis-Containing Medium:

  • Prepare a stock solution of this compound in a suitable sterile solvent (e.g., sterile water or PBS) at a high concentration.

  • Spike your culture medium with the Cefoselis stock solution to achieve the desired final concentration.

  • Prepare a sufficient volume for all time points to be tested.

3. Stability Study:

  • Immediately after preparation (T=0), take an aliquot of the Cefoselis-containing medium.

  • Filter the aliquot through a 0.22 µm syringe filter into an HPLC vial. This is your baseline sample.

  • Place the remaining Cefoselis-containing medium in a 37°C incubator.

  • At predetermined time points (e.g., 2, 4, 8, 12, 24, 48 hours), withdraw aliquots from the incubator.

  • Immediately filter each aliquot into a new HPLC vial.

  • Store all samples at ≤ -20°C until HPLC analysis.

4. HPLC Analysis:

  • Prepare a calibration curve using a series of known concentrations of the this compound standard in your culture medium.

  • Set up the HPLC system with the C18 column and the optimized mobile phase. Set the UV detector to the appropriate wavelength for Cefoselis (typically around 260 nm, but should be confirmed).

  • Inject the standards and the samples from the stability study.

  • Quantify the concentration of Cefoselis in each sample by comparing the peak area to the calibration curve.

5. Data Analysis:

  • Calculate the percentage of the initial Cefoselis concentration remaining at each time point.

  • Plot the percentage remaining versus time to visualize the degradation kinetics.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare Cefoselis Stock Solution prep_media Spike Culture Medium prep_stock->prep_media t0 T=0 Sample prep_media->t0 incubate Incubate at 37°C prep_media->incubate filter Filter Samples t0->filter sampling Sample at Time Points (T=x) incubate->sampling sampling->filter hplc HPLC Analysis filter->hplc data Data Analysis hplc->data

Caption: Experimental workflow for assessing this compound stability.

Degradation_Pathway cluster_factors Degradation Factors cefoselis Cefoselis (Active) inactive Inactive Degradation Products cefoselis->inactive Hydrolysis of β-lactam ring temp High Temperature (e.g., 37°C) temp->inactive ph Non-optimal pH (e.g., > 7.0) ph->inactive media_comp Reactive Media Components media_comp->inactive

Caption: Factors influencing the degradation of Cefoselis.

Preventing Cefoselis hydrochloride precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Cefoselis hydrochloride in stock solutions.

Troubleshooting Guide: Preventing Precipitation

Issue: My this compound precipitated out of my stock solution.

This guide provides a step-by-step process to identify the cause and resolve the issue of this compound precipitation.

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G cluster_0 Troubleshooting Workflow for this compound Precipitation start Precipitation Observed check_solvent Step 1: Verify Solvent Choice - Was an appropriate solvent used? - Common solvents: DMSO, Water start->check_solvent check_concentration Step 2: Check Concentration - Does the concentration exceed the known solubility limit? check_solvent->check_concentration If yes new_solution Action: Prepare a New Solution - Use a recommended solvent - Do not exceed solubility limits - Adjust pH if necessary check_solvent->new_solution If no check_temp Step 3: Assess Dissolution Temperature - Was the solution prepared at room temperature? check_concentration->check_temp If within limit check_concentration->new_solution If exceeded check_ph Step 4: Evaluate pH of Aqueous Solution - Is the pH of the aqueous solvent within the optimal range (4.0-6.5)? check_temp->check_ph If dissolution was aided re_dissolve Action: Re-dissolve Precipitate - Gently warm to 45°C - Use sonication check_temp->re_dissolve If prepared at RT check_storage Step 5: Review Storage Conditions - Was the stock solution stored correctly? - Recommended: -80°C for solutions. check_ph->check_storage If pH is optimal check_ph->new_solution If pH is not optimal check_storage->new_solution If stored incorrectly stable_solution Outcome: Stable Stock Solution check_storage->stable_solution If stored correctly re_dissolve->stable_solution new_solution->stable_solution

Caption: Troubleshooting workflow for this compound precipitation.

Frequently Asked Questions (FAQs)

1. What are the recommended solvents for preparing this compound stock solutions?

This compound is soluble in DMSO and water. For high-concentration stock solutions, DMSO is generally preferred. For aqueous solutions, sterile water, physiological saline, or sterile PBS can be used, though solubility may be lower compared to DMSO.

2. What is the maximum solubility of Cefoselis?

The solubility can vary between the hydrochloride and sulfate salts. The sulfate salt of Cefoselis has a reported solubility of ≥62.1 mg/mL in DMSO with gentle warming and 14.29 mg/mL in water, which may require sonication to fully dissolve.[1][2][3] While specific quantitative data for the hydrochloride salt is limited, it is also known to be soluble in DMSO.[4] It is recommended to start with a lower concentration and gradually increase it to determine the solubility limit in your specific solvent and conditions.

3. My this compound is not dissolving completely. What should I do?

If you encounter dissolution issues, you can try the following auxiliary methods:

  • Heating: Gently warm the solution to 45°C.[5]

  • Sonication: Use an ultrasonic bath to accelerate dissolution.[2][5]

4. What is the optimal pH for aqueous solutions of Cefoselis?

Studies on the closely related Cefoselis sulfate and other cephalosporins indicate that they are most stable in a slightly acidic to neutral pH range of 4.0 to 6.5.[6][7] In alkaline conditions (pH > 7), the stability of cephalosporins decreases, which can lead to degradation and potential precipitation.

5. How should I store my this compound stock solutions?

For long-term stability, it is recommended to store stock solutions at -80°C.[5] For short-term storage, 4°C may be acceptable, but stability should be verified. The powder form should be stored at -20°C.[4][5]

6. Can I use buffers to prepare my this compound solution?

While buffers can be used, it's important to ensure they are within the optimal pH range of 4.0-6.5 for Cefoselis stability. Be aware that some buffer components can affect solubility and stability.

Data Presentation

Table 1: Solubility of Cefoselis Salts

CompoundSolventSolubilityNotes
Cefoselis SulfateDMSO≥62.1 mg/mLGentle warming may be required.[1][3]
Cefoselis SulfateWater14.29 mg/mLSonication may be needed.[2]
This compoundDMSOSolubleSpecific concentration not detailed.[4]

Table 2: Stability of Cefoselis Sulfate (20 mg/mL) in Different IV Solutions at Room Temperature (20°C)

Intravenous SolutionStability after 2 hoursStability after 24 hours
5% Glucose>99.5%>99.5%
10% Glucose>99.5%>99.5%
20% Mannitol91.6% (Precipitate observed)Not reported

This data is for Cefoselis sulfate and is provided as a reference for understanding how solution composition can affect stability.[6][8]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO

  • Preparation: Bring the this compound powder and anhydrous DMSO to room temperature.

  • Weighing: Accurately weigh the desired amount of this compound in a sterile conical tube.

  • Dissolution: Add the calculated volume of DMSO to achieve the target concentration.

  • Mixing: Vortex the solution until the powder is completely dissolved. If dissolution is slow, proceed to the next step.

  • Auxiliary Dissolution (if needed):

    • Place the tube in a water bath heated to 45°C for 5-10 minutes.

    • Alternatively, sonicate the solution for 10-15 minutes.

  • Sterilization (Optional): If required for your experiment, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes and store at -80°C.

Protocol 2: Preparation of an Aqueous this compound Working Solution

  • Preparation: Use sterile water, 0.9% saline, or PBS as the solvent.

  • Weighing: Weigh the required amount of this compound.

  • Dissolution: Add the solvent and vortex to dissolve. Note that the maximum solubility in aqueous solutions is lower than in DMSO.

  • pH Adjustment (if necessary): If precipitation occurs, check the pH of the solution. Adjust to a pH between 4.0 and 6.5 using dilute HCl or NaOH.

  • Usage: Prepare aqueous solutions fresh for each experiment, as their stability is lower than DMSO stock solutions.

Mandatory Visualizations

.dot

G cluster_1 Factors Influencing this compound Solubility & Stability Solubility Solubility & Stability Solvent Solvent Choice (e.g., DMSO, Water) Solvent->Solubility Concentration Concentration Concentration->Solubility Temperature Temperature (Storage & Dissolution) Temperature->Solubility pH pH (Optimal: 4.0-6.5) pH->Solubility Auxiliary Auxiliary Methods (Heating, Sonication) Auxiliary->Solubility

Caption: Key factors affecting this compound solubility.

References

Cefoselis hydrochloride interference with laboratory assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Cefoselis Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential interactions between this compound and various laboratory assays.

Disclaimer: There is limited specific data available in the scientific literature regarding laboratory assay interference caused directly by this compound. The information provided here is largely based on the known interference patterns of the cephalosporin class of antibiotics. It is crucial to validate any unexpected laboratory results in the context of Cefoselis administration.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: Cefoselis is a fourth-generation cephalosporin antibiotic. Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs). This disruption leads to the weakening of the bacterial cell wall and subsequent cell lysis.

Q2: Are there any known interferences of this compound with clinical chemistry assays?

A2: While specific data for Cefoselis is scarce, cephalosporins as a class are known to interfere with certain clinical chemistry assays. The most well-documented interference is with the Jaffé method for creatinine measurement, which can lead to falsely elevated creatinine levels. It is recommended to use enzymatic methods for creatinine determination in patients receiving Cefoselis.

Q3: Can this compound affect urine glucose tests?

A3: Cephalosporins have been reported to cause false-positive results in urine glucose tests that utilize copper reduction methods (e.g., Clinitest). This interference is not observed with glucose oxidase-based tests (e.g., Tes-Tape). Therefore, it is advisable to use glucose oxidase methods for urine glucose monitoring in patients treated with Cefoselis.

Q4: Does this compound interfere with immunoassays?

A4: There is no direct evidence of this compound interfering with immunoassays. However, drug-related interference in immunoassays can occur through various mechanisms. If you observe unexpected immunoassay results, it is prudent to consider the possibility of interference and investigate further.

Q5: Are there any known effects of this compound on liver or kidney function tests?

A5: Cephalosporins have been associated with rare instances of drug-induced liver injury (DILI), which could manifest as elevated liver enzymes (AST, ALT) and bilirubin. As mentioned, interference with certain creatinine assays can complicate the assessment of renal function.

Troubleshooting Guides

Issue 1: Unexpectedly High Serum Creatinine Levels

Background: Cephalosporins can interfere with the Jaffé reaction, a common method for measuring creatinine, leading to falsely elevated results.

Troubleshooting Steps:

  • Verify Assay Methodology: Confirm if the laboratory is using the Jaffé method for creatinine determination.

  • Switch to Enzymatic Assay: Request a repeat measurement of creatinine using an enzymatic method, which is not known to be affected by cephalosporins.

  • Clinical Correlation: Assess the patient's clinical status and other renal function markers (e.g., BUN, urine output) to determine if the elevated creatinine is consistent with renal impairment.

Issue 2: Inconsistent Urine Glucose Readings

Background: Cephalosporins can produce false-positive results with copper reduction-based urine glucose tests.

Troubleshooting Steps:

  • Identify Testing Method: Determine the type of urine glucose test being used.

  • Use Glucose Oxidase Method: If a copper reduction method (e.g., Clinitest) is in use, switch to a glucose oxidase-based strip test (e.g., Tes-Tape) for more accurate results.

  • Confirm with Blood Glucose: Correlate urine glucose findings with blood glucose measurements for a comprehensive assessment of glycemic control.

Issue 3: Suspected Immunoassay Interference

Background: While not specifically documented for Cefoselis, drug interference in immunoassays is a possibility. Unexpected or discordant results should be investigated.

Troubleshooting Steps:

  • Serial Dilution: Perform a serial dilution of the sample. The presence of an interfering substance may be indicated if the analyte concentration does not decrease linearly with dilution.

  • Use an Alternative Assay: Re-test the sample using a different assay method or a platform from a different manufacturer. Different assays utilize different antibodies and reagents, which may not be susceptible to the same interference.

  • Interference Blocking Agents: Use commercially available blocking agents to pre-treat the sample, which can help neutralize potential interfering substances like heterophile antibodies.

  • Communication with Laboratory: Discuss the clinical context and the possibility of drug interference with the clinical laboratory to aid in the interpretation of results.

Data Presentation

Table 1: Potential Interference of Cephalosporins with Laboratory Assays

Assay CategorySpecific TestPotential InterferenceRecommended Action
Clinical Chemistry Serum Creatinine (Jaffé method)False PositiveUse an enzymatic creatinine assay.
Urine Glucose (Copper reduction)False PositiveUse a glucose oxidase-based assay.
Hepatology Liver Function Tests (AST, ALT)In vivo elevation due to potential hepatotoxicityMonitor liver function during therapy.

Experimental Protocols

Protocol 1: Investigation of Potential Drug Interference in an Immunoassay
  • Sample Collection: Collect the patient sample according to standard procedures.

  • Baseline Measurement: Analyze the undiluted sample using the immunoassay .

  • Serial Dilution:

    • Prepare serial dilutions of the patient sample (e.g., 1:2, 1:4, 1:8) using the assay-specific diluent.

    • Analyze each dilution in the immunoassay.

    • Calculate the analyte concentration for each dilution, correcting for the dilution factor.

    • Interpretation: In the absence of interference, the corrected concentrations should be consistent across the dilutions. A non-linear response suggests interference.

  • Alternative Assay Testing:

    • If available, test the original sample on a different immunoassay platform for the same analyte.

    • Interpretation: Concordant results between different platforms make interference less likely. Discrepant results suggest an interference specific to one of the assays.

  • Use of Blocking Agents:

    • Pre-treat the patient sample with a heterophile antibody blocking reagent according to the manufacturer's instructions.

    • Re-analyze the treated sample.

    • Interpretation: A significant change in the result after treatment with a blocking agent is indicative of heterophile antibody interference.

Visualizations

Cefoselis_MOA Cefoselis This compound PBP Penicillin-Binding Proteins (PBPs) Cefoselis->PBP Binds to and inactivates CellWall Bacterial Cell Wall Synthesis PBP->CellWall Inhibition of transpeptidation Lysis Cell Lysis and Death CellWall->Lysis Leads to weakened cell wall

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Start Unexpected Lab Result in Patient on Cefoselis CheckAssay Is the assay known to be affected by cephalosporins? (e.g., Jaffé Creatinine, Copper Reduction Glucose) Start->CheckAssay UseAlternative Use alternative method (e.g., Enzymatic Creatinine, Glucose Oxidase) CheckAssay->UseAlternative Yes InvestigateImmunoassay Suspect Immunoassay Interference CheckAssay->InvestigateImmunoassay No / Unknown Report Report findings and consult with laboratory specialist UseAlternative->Report SerialDilution Perform Serial Dilution InvestigateImmunoassay->SerialDilution Linear Linear Recovery? SerialDilution->Linear NoInterference Interference Unlikely Linear->NoInterference Yes InterferenceSuspected Interference Suspected Linear->InterferenceSuspected No NoInterference->Report AlternativeAssay Test with Alternative Assay InterferenceSuspected->AlternativeAssay Concordant Results Concordant? AlternativeAssay->Concordant Concordant->NoInterference Yes BlockingAgent Use Interference Blocking Agents Concordant->BlockingAgent No BlockingAgent->Report

Caption: Troubleshooting workflow for suspected assay interference.

Impact of pH on Cefoselis hydrochloride stability and activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cefoselis hydrochloride. The following information addresses common issues related to the impact of pH on the stability and activity of this fourth-generation cephalosporin.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for the stability of this compound in aqueous solutions?

A1: Cefoselis sulfate, the salt form of Cefoselis, exhibits its greatest stability in the pH range of 4.0 to 6.5.[1] It is crucial to maintain the pH within this window during the preparation and storage of stock solutions and experimental buffers to minimize degradation.

Q2: How does pH affect the degradation kinetics of this compound?

A2: The degradation of Cefoselis sulfate in aqueous solutions follows pseudo-first-order kinetics.[1] The rate of degradation is significantly influenced by pH, with instability increasing in highly acidic (below pH 4.0) and, most notably, in alkaline conditions (above pH 7.0). The degradation is most rapid at a pH above 11.24.[1]

Q3: What is the general impact of pH on the antibacterial activity of cephalosporins?

Q4: What are the likely degradation pathways for this compound at different pH values?

A4: The primary degradation pathway for cephalosporins in aqueous solutions involves the cleavage of the β-lactam ring. Under acidic conditions, this can be catalyzed by hydrogen ions. In alkaline solutions, hydroxide ions can act as a nucleophile, attacking the carbonyl carbon of the β-lactam ring and leading to its opening. The specific degradation products of this compound resulting from these pathways require detailed structural elucidation.

Troubleshooting Guides

Problem: I am observing a rapid loss of this compound activity in my experiments.

  • Possible Cause 1: Inappropriate pH of the solution.

    • Troubleshooting Step: Measure the pH of your stock solutions and experimental buffers. Ensure the pH is within the optimal stability range of 4.0 to 6.5.[1] If necessary, adjust the pH using appropriate buffers (e.g., acetate or phosphate buffers, though be aware that some buffer species can catalyze degradation).

  • Possible Cause 2: High storage temperature.

    • Troubleshooting Step: Store this compound solutions at recommended temperatures, typically refrigerated (2-8 °C) for short-term storage or frozen (≤ -20 °C) for long-term storage. Avoid repeated freeze-thaw cycles.

  • Possible Cause 3: Presence of catalytic agents.

    • Troubleshooting Step: Be aware that certain buffer species, such as phosphate and acetate, can cause general acid-base catalysis of Cefoselis degradation.[2] If feasible, consider using buffers known to have minimal catalytic effects.

Problem: I am seeing unexpected peaks in my HPLC analysis of this compound.

  • Possible Cause 1: Degradation of the compound.

    • Troubleshooting Step: Compare the chromatogram of your sample to a freshly prepared standard solution. The appearance of new peaks with different retention times is indicative of degradation. Review the pH, temperature, and storage conditions of your sample.

  • Possible Cause 2: Contamination of the sample or mobile phase.

    • Troubleshooting Step: Ensure all glassware is thoroughly cleaned and that the solvents and reagents used for the mobile phase are of high purity. Filter the mobile phase and samples before injection.

Data Presentation

Table 1: pH-Dependent Stability of Cefoselis Sulfate

pH RangeStability ProfileDegradation Kinetics
< 4.0UnstablePseudo-first-order
4.0 - 6.5Most Stable Pseudo-first-order
7.0 - 11.0Progressively less stablePseudo-first-order
> 11.24Least Stable Pseudo-first-order

Note: This table provides a qualitative summary based on available literature.[1] Specific degradation rate constants (k) and half-lives (t½) are not available in the provided search results.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol is based on methods described for the analysis of Cefoselis sulfate and other fourth-generation cephalosporins.

  • Chromatographic System:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: Lichrospher RP-18 (5 µm particle size, 250 mm × 4 mm) or equivalent C18 column.[1]

    • Detector Wavelength: 260 nm.[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Injection Volume: 50 µL.[1]

  • Mobile Phase Preparation:

    • Prepare a solution of 12 mmol/L ammonium acetate.

    • Mix 95 volumes of the ammonium acetate solution with 5 volumes of acetonitrile.

    • Adjust the pH of the mobile phase to 7.15.[1]

  • Standard Solution Preparation:

    • Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve.

  • Sample Preparation for Stability Study:

    • Prepare solutions of this compound in buffers of different pH values (e.g., pH 2, 4, 7, 9, 12).

    • Incubate the solutions at a constant temperature (e.g., 37 °C).

    • At specified time intervals, withdraw aliquots, dilute them with the mobile phase to an appropriate concentration, and inject them into the HPLC system.

  • Data Analysis:

    • Monitor the decrease in the peak area of the this compound peak over time.

    • Calculate the observed degradation rate constant (k_obs) at each pH by plotting the natural logarithm of the remaining concentration against time. The degradation follows pseudo-first-order kinetics.

Visualizations

G Workflow for Assessing pH Impact on this compound Stability cluster_prep Sample Preparation cluster_incubation Stability Study cluster_analysis Analysis cluster_results Data Interpretation prep_stock Prepare Cefoselis HCl Stock Solution incubate Incubate Cefoselis HCl in Buffers at Constant Temp. prep_stock->incubate prep_buffers Prepare Buffers at Various pH Values prep_buffers->incubate sampling Collect Aliquots at Time Intervals incubate->sampling hplc HPLC Analysis sampling->hplc data Determine Remaining Cefoselis HCl Concentration hplc->data kinetics Calculate Degradation Rate Constants (k) data->kinetics stability Determine Optimal pH for Stability kinetics->stability

Caption: Workflow for pH Stability Assessment of this compound.

G Mechanism of Cefoselis Action and Potential pH Influence cefoselis This compound pbp Penicillin-Binding Proteins (PBPs) cefoselis->pbp Binds to and inactivates cell_wall Bacterial Cell Wall Synthesis pbp->cell_wall Inhibition of lysis Cell Lysis and Bacterial Death cell_wall->lysis Leads to ph Solution pH ph->cefoselis Affects Stability (Degradation) ph->cefoselis Potentially Affects Activity (Binding Affinity)

Caption: Cefoselis Mechanism and Potential pH Impact.

References

Validation & Comparative

A Comparative Analysis of In Vitro Activity: Cefoselis Hydrochloride vs. Cefepime

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of fourth-generation cephalosporins, both cefoselis hydrochloride and cefepime are prominent for their broad-spectrum activity against a range of clinically significant Gram-positive and Gram-negative bacteria.[1][2][3][4] This guide provides a detailed comparison of their in vitro efficacy, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Quantitative Comparison of In Vitro Activity

The in vitro potency of cefoselis and cefepime has been evaluated against a multitude of bacterial pathogens. The following tables summarize the minimum inhibitory concentration (MIC) data, which represents the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Gram-Negative Bacteria

Cefepime generally demonstrates slightly greater or equivalent in vitro activity against many Enterobacteriaceae and non-fermentative Gram-negative organisms compared to cefoselis.[1] However, both antibiotics show comparable efficacy against Pseudomonas aeruginosa.[1][5] Against extended-spectrum β-lactamase (ESBL)-producing strains of Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis, both cefoselis and cefepime exhibit poor activity.[1][6] Conversely, against non-ESBL-producing strains of these organisms, both antibiotics demonstrate good activity.[1][6]

OrganismAntibioticMIC50 (µg/mL)MIC90 (µg/mL)Susceptibility Rate (%)
E. coli (non-ESBL) Cefoselis≤0.250.5100
Cefepime≤0.250.5100
K. pneumoniae (non-ESBL) Cefoselis≤0.25194.3
Cefepime≤0.250.598.6
P. mirabilis (non-ESBL) Cefoselis≤0.250.597.0
Cefepime≤0.250.5100
P. aeruginosa Cefoselis21673.3
Cefepime21673.3
A. baumannii Cefoselis8>6418.7
Cefepime8>6420.0
Enterobacter cloacae Cefoselis13260.0
Cefepime0.53270.0

Data sourced from a study on clinical isolates in China.[1][6]

Gram-Positive Bacteria

Cefoselis has shown slightly higher in vitro activity than cefepime against certain Gram-positive cocci, including methicillin-sensitive Staphylococcus aureus (MSSA) and some streptococcal species.[1] Notably, against penicillin-resistant Streptococcus pneumoniae (PRSP), cefoselis demonstrated a higher susceptibility rate than cefepime.[1][7] It is crucial to note that neither cefoselis nor cefepime is effective against methicillin-resistant Staphylococcus aureus (MRSA).[1][6][7]

OrganismAntibioticMIC50 (µg/mL)MIC90 (µg/mL)Susceptibility Rate (%)
S. aureus (MSSA) Cefoselis12100
Cefepime24100
S. pneumoniae (PSSP) Cefoselis≤0.250.5100
Cefepime≤0.25197.5
S. pneumoniae (PRSP) Cefoselis1260.0
Cefepime2440.0
Beta-hemolytic Streptococcus Cefoselis≤0.25≤0.25100
C_e_fepime≤0.25≤0.25100
Viridans group Streptococcus Cefoselis0.5290.5
Cefepime1490.5

PSSP: Penicillin-susceptible Streptococcus pneumoniae PRSP: Penicillin-resistant Streptococcus pneumoniae Data sourced from a study on clinical isolates in China.[1][7]

Experimental Protocols

The in vitro activity data presented was determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
  • Bacterial Isolate Preparation: Clinically isolated bacterial strains were cultured on appropriate agar plates to obtain pure colonies. A standardized inoculum was then prepared by suspending colonies in a saline or broth solution to match the turbidity of a 0.5 McFarland standard. This suspension was further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Antimicrobial Agent Preparation: Stock solutions of this compound and cefepime were prepared according to the manufacturer's instructions. A series of twofold serial dilutions of each antibiotic were made in cation-adjusted Mueller-Hinton broth to achieve the desired final concentration range for testing.

  • Microtiter Plate Inoculation: 96-well microtiter plates were filled with the prepared antimicrobial dilutions. Each well was then inoculated with the standardized bacterial suspension. Positive control wells (containing broth and bacteria without antibiotics) and negative control wells (containing broth only) were included.

  • Incubation: The inoculated microtiter plates were incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: Following incubation, the plates were visually inspected for bacterial growth. The MIC was recorded as the lowest concentration of the antibiotic at which there was no visible growth (i.e., no turbidity) in the well.

  • Quality Control: Standard quality control strains, such as Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, and Staphylococcus aureus ATCC 29213, were tested concurrently to ensure the accuracy and reproducibility of the results.[6]

Visualizing the Comparison Workflow

The following diagram illustrates the key steps in the comparative in vitro analysis of cefoselis and cefepime.

G cluster_setup Experimental Setup cluster_method Methodology cluster_results Data Analysis isolates Clinical Bacterial Isolates protocol Broth Microdilution Protocol isolates->protocol cefoselis This compound cefoselis->protocol cefepime Cefepime cefepime->protocol clsi CLSI Guidelines clsi->protocol incubation Incubation (16-20h, 35°C) protocol->incubation mic MIC Determination incubation->mic comparison Comparative Analysis of MIC50, MIC90, and Susceptibility Rates mic->comparison

References

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